molecular formula C9H11BrO B107907 1-(2-Bromoethoxy)-4-methylbenzene CAS No. 18800-34-5

1-(2-Bromoethoxy)-4-methylbenzene

Cat. No.: B107907
CAS No.: 18800-34-5
M. Wt: 215.09 g/mol
InChI Key: VCYNKCKSPFGUSA-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)-4-methylbenzene is a useful research compound. Its molecular formula is C9H11BrO and its molecular weight is 215.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethoxy)-4-methylbenzene
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InChI

InChI=1S/C9H11BrO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VCYNKCKSPFGUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70172142
Record name Benzene, 1-(2-bromoethoxy)-4-methyl-
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Molecular Weight

215.09 g/mol
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CAS No.

18800-34-5
Record name 1-(2-Bromoethoxy)-4-methylbenzene
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Record name Benzene, 1-(2-bromoethoxy)-4-methyl-
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Record name Benzene, 1-(2-bromoethoxy)-4-methyl-
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Record name 1-(2-bromoethoxy)-4-methylbenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene from p-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-bromoethoxy)-4-methylbenzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the Williamson ether synthesis, a robust and well-established method for forming ethers. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines purification and characterization techniques, and addresses critical safety considerations. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance for this specific chemical transformation.

Introduction and Significance

This compound serves as a key building block in the synthesis of more complex molecules. The presence of the bromoethoxy group provides a reactive handle for further functionalization through nucleophilic substitution reactions, while the p-methylphenyl moiety offers a scaffold for various structural modifications. This dual functionality makes it a versatile intermediate in the development of novel therapeutic agents and advanced materials.

The synthesis route from p-cresol is an efficient and cost-effective approach, utilizing readily available starting materials. The core chemical transformation is the Williamson ether synthesis, a named reaction with a long history in organic chemistry, first reported by Alexander Williamson in 1850.[1] This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from p-cresol and 1,2-dibromoethane is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds in two key steps:

Step 1: Deprotonation of p-Cresol

The first step involves the deprotonation of the acidic phenolic hydroxyl group of p-cresol by a suitable base to form the corresponding p-methylphenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases like potassium carbonate or sodium hydroxide.[3][4] The resulting phenoxide is a potent nucleophile.

Step 2: Nucleophilic Substitution (S\textsubscript{N}2)

The generated p-methylphenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction.[1] This backside attack results in the displacement of one of the bromide ions as a leaving group, forming the desired ether linkage. The use of a primary alkyl halide is crucial as secondary and tertiary halides would favor elimination reactions.[1][4]

To favor the desired mono-alkylation product and minimize the formation of the dialkylated byproduct (1,2-bis(4-methylphenoxy)ethane), an excess of 1,2-dibromoethane is typically used.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
p-Cresol108.145.00 g0.04621.0
1,2-Dibromoethane187.8625.9 g (11.9 mL)0.1383.0
Anhydrous Potassium Carbonate138.2119.0 g0.1383.0
Acetone58.08100 mL--
Diethyl Ether74.12As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (5.00 g, 0.0462 mol) and acetone (100 mL).

  • Addition of Base: While stirring at room temperature, add anhydrous potassium carbonate (19.0 g, 0.138 mol).

  • Addition of Alkylating Agent: To the resulting suspension, add 1,2-dibromoethane (11.9 mL, 0.138 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

  • Workup - Extraction: To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Workup - Washing: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[2]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Combine p-cresol and acetone in a round-bottom flask B Add anhydrous potassium carbonate A->B C Add 1,2-dibromoethane B->C D Heat to reflux for 12-16 hours C->D E Cool to room temperature and remove acetone D->E F Add water and extract with diethyl ether E->F G Wash combined organic layers with NaHCO3 and brine F->G H Dry over MgSO4, filter, and concentrate G->H I Purify by column chromatography H->I J Characterize by NMR and MS I->J

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The structure of the synthesized compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring (two doublets), the methylene protons of the ethoxy chain (two triplets), and the methyl protons (a singlet).

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display distinct signals for the aromatic carbons, the two aliphatic carbons of the ethoxy group, and the methyl carbon.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (215.09 g/mol for C₉H₁₁BrO) and may show characteristic isotopic patterns for the bromine atom.[5]

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • p-Cresol: Toxic if swallowed or in contact with skin.[6] It is a skin irritant.[3] Avoid inhalation of dust and prevent contact with skin and eyes.[6]

  • 1,2-Dibromoethane: Harmful if inhaled and may be harmful if swallowed.[7] It is irritating to the eyes and skin.[7] It is a suspected carcinogen and reproductive hazard.[7] Handle with extreme caution and use in a closed system or with appropriate exhaust ventilation.[7]

  • Potassium Carbonate: May cause skin and eye irritation.

  • Acetone and Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are present in the laboratory.

Conclusion

The Williamson ether synthesis provides an effective and reliable method for the preparation of this compound from p-cresol. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can successfully synthesize this versatile chemical intermediate for a wide range of applications in drug discovery and materials science.

References

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. Synarchive.
  • The Williamson Ether Synthesis. University of Missouri-St. Louis.
  • 1,2-Dibromoethane Safety D
  • p-Cresol Safety D
  • Chemistry 211 Experiment 4. MiraCosta College.
  • Experiment 06 Williamson Ether Synthesis.
  • Williamson ether synthesis. Wikipedia. [Link]

  • 1-(2-Bromo-ethoxy)-4-methyl-benzene. Santa Cruz Biotechnology.

Sources

Spectroscopic Elucidation of 1-(2-Bromoethoxy)-4-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1-(2-Bromoethoxy)-4-methylbenzene, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this and similar molecules.

Introduction

This compound is an aromatic ether derivative. Its structure, featuring a p-substituted benzene ring linked to a bromoethoxy moiety, presents a distinct set of spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis, assessing its purity, and studying its reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for unambiguous structure determination in solution. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed analysis of chemical shifts, coupling patterns, and integration, grounded in the fundamental principles of NMR.

Theoretical Framework of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the magnetic properties of atomic nuclei.[1] Nuclei with an odd number of protons or neutrons possess a quantum mechanical property known as spin, which generates a magnetic dipole. When placed in an external magnetic field (B₀), these nuclear magnets align either with (a lower energy state) or against (a higher energy state) the field. The energy difference between these states is directly proportional to the strength of the external magnetic field.

The core of NMR lies in the absorption of electromagnetic radiation (radio waves) that induces a transition between these spin states. The precise frequency of radiation required for this transition is known as the resonance frequency and is unique to each type of nucleus. The local electronic environment around a nucleus, however, can slightly alter the magnetic field it experiences, a phenomenon known as nuclear shielding. This variation in shielding gives rise to the chemical shift (δ) , a cornerstone of NMR spectroscopy that provides profound insights into the molecular structure.[2]

In ¹H NMR, three key pieces of information are extracted:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): Provides information about the number of neighboring protons, manifesting as signal splitting (e.g., singlet, doublet, triplet).

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of a molecule.[3] Due to the low natural abundance of the ¹³C isotope, proton decoupling is often employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum where each unique carbon atom appears as a single line.[2]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: A suitable deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a residual proton signal that can be used for chemical shift referencing.[4]

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for small molecules.[5][6] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

  • Homogenization: The sample must be fully dissolved to ensure a homogeneous solution. Gentle vortexing or sonication can aid in dissolution.[7]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[8]

Instrument Parameters

The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer. Specific commands may vary between instrument manufacturers.

¹H NMR Acquisition:

  • Locking and Shimming: The spectrometer's deuterium lock system stabilizes the magnetic field using the deuterium signal from the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.[9]

  • Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.

  • Acquisition Parameters:

    • Acquisition Time (AQ): Typically 2-4 seconds.[9]

    • Relaxation Delay (D1): A delay of 1-5 seconds allows for the relaxation of excited nuclei back to the ground state before the next pulse.

    • Number of Scans (NS): For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

¹³C NMR Acquisition:

  • Pulse Sequence: A standard proton-decoupled pulse experiment is used to simplify the spectrum to singlets for each carbon.[10]

  • Acquisition Parameters:

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[9]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

Predicted Spectroscopic Data and Interpretation

In the absence of a publicly available experimental spectrum for this compound, the following data is predicted based on established chemical shift correlations and analysis of analogous structures, such as propyl p-tolyl ether.[11]

Molecular Structure and Proton/Carbon Numbering

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Reference: TMS)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
a~7.10d, J ≈ 8.5 Hz2HH-3, H-5These protons are ortho to the methyl group and meta to the bromoethoxy group. They appear as a doublet due to coupling with H-2 and H-6.
b~6.85d, J ≈ 8.5 Hz2HH-2, H-6These protons are ortho to the electron-donating bromoethoxy group, experiencing shielding, and meta to the methyl group. They appear as a doublet due to coupling with H-3 and H-5.
c~4.25t, J ≈ 6.0 Hz2HH-9 (-O-CH₂-)The protons on the carbon adjacent to the oxygen are deshielded by the electronegative oxygen atom. The triplet multiplicity arises from coupling to the two neighboring protons on C-10.
d~3.65t, J ≈ 6.0 Hz2HH-10 (-CH₂-Br)The protons on the carbon adjacent to the bromine are deshielded by the electronegative bromine atom. The triplet multiplicity is due to coupling with the two neighboring protons on C-9.
e~2.30s3HH-7 (-CH₃)The methyl protons are in a typical chemical shift range for an alkyl group attached to an aromatic ring. The singlet multiplicity indicates no adjacent protons.

Summary of ¹H NMR Data:

The predicted ¹H NMR spectrum exhibits five distinct signals. The aromatic region will show two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield triplet at approximately 4.25 ppm is assigned to the methylene protons adjacent to the ether oxygen, which are deshielded. The other triplet, further upfield at around 3.65 ppm, corresponds to the methylene protons adjacent to the bromine atom. The upfield singlet at approximately 2.30 ppm is characteristic of the methyl group protons on the aromatic ring.

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Reference: TMS)
Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~157.0C-1The carbon atom directly attached to the electronegative oxygen atom is significantly deshielded.
~130.5C-4The quaternary carbon attached to the methyl group.
~130.0C-3, C-5Aromatic carbons ortho to the methyl group.
~114.5C-2, C-6Aromatic carbons ortho to the bromoethoxy group, shielded by the electron-donating effect of the oxygen.
~68.0C-9 (-O-CH₂)The carbon atom bonded to the ether oxygen is deshielded.
~29.0C-10 (-CH₂-Br)The carbon atom bonded to the bromine atom is deshielded due to the inductive effect of the halogen.[12]
~20.5C-7 (-CH₃)The methyl carbon appears in the typical upfield region for alkyl carbons.

Summary of ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum is predicted to show seven signals, corresponding to the seven unique carbon environments in the molecule. The carbon attached to the ether oxygen (C-1) will be the most downfield in the aromatic region. The carbons of the bromoethoxy group will appear in the aliphatic region, with the carbon bonded to oxygen (C-9) being more deshielded than the carbon bonded to bromine (C-10). The methyl carbon (C-7) will be the most upfield signal.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of NMR data for this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weigh Pure Compound (¹H: 5-25 mg, ¹³C: 50-100 mg) B Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.5-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer F Lock and Shim E->F G Acquire ¹H NMR Spectrum F->G H Acquire ¹³C NMR Spectrum F->H I Fourier Transform, Phase, and Baseline Correction G->I H->I J Calibrate to TMS (0.0 ppm) I->J K ¹H NMR Analysis: - Chemical Shift - Integration - Multiplicity J->K L ¹³C NMR Analysis: - Chemical Shift J->L M Correlate ¹H and ¹³C Data K->M L->M N Structural Elucidation M->N

Caption: Workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a detailed framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. While based on predicted data due to the absence of publicly available experimental spectra, the analysis is firmly rooted in the fundamental principles of NMR spectroscopy and draws upon data from structurally similar compounds. The provided experimental protocols offer a robust starting point for acquiring high-quality data. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules, enabling them to confidently elucidate molecular structures and verify their chemical identity.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Georgia State University. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Atta-ur-Rahman & M. Iqbal Choudhary. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation. [Link]

  • pinn.ai. Basic 1h And 13c Nmr Spectroscopy. [Link]

  • Chegg. Solved Consult the 1H NMR spectrum of propyl p-tolyl ether. (2020-11-09). [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. (2021-04-06). [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • Bruker. 13-C NMR Protocol for beginners AV-400. [Link]

  • Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018-01-10). [Link]

Sources

Physical properties of 1-(2-Bromoethoxy)-4-methylbenzene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-(2-Bromoethoxy)-4-methylbenzene

Introduction

This compound, also known as p-tolyl 2-bromoethyl ether, is an aromatic ether that serves as a versatile intermediate in organic synthesis. Its structure, featuring a p-tolyl group connected to a bromoethyl moiety via an ether linkage, provides two reactive sites, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the bromoethyl group allows for nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is crucial for its handling, purification, and reaction setup in a laboratory setting. This guide provides a comprehensive overview of the available data on the physical properties of this compound and details the experimental procedures for their determination.

Physicochemical Data of this compound

The accurate determination of physical constants like melting and boiling points is a cornerstone of chemical characterization, providing insights into the purity and identity of a compound. For this compound (CAS Number: 18800-34-5), the following data has been reported:

Physical PropertyValueSource(s)
Molecular Formula C₉H₁₁BrO[1]
Molecular Weight 215.09 g/mol [1]
Melting Point 37-38 °C
Boiling Point Data not available

Experimental Determination of Physical Properties

For researchers and drug development professionals, the ability to experimentally verify physical properties is a fundamental skill. Below are detailed, field-proven protocols for the determination of the melting and boiling points of a solid organic compound like this compound.

Melting Point Determination: The Thiele Tube Method

The Thiele tube method is a classic and effective technique for determining the melting point of a solid. It utilizes a circulating oil bath to ensure a slow and uniform rate of heating.

  • Sample Preparation: A small amount of dry, crystalline this compound is finely crushed on a watch glass. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The Thiele tube is filled with a high-boiling point mineral or silicone oil to a level just above the upper arm of the side tube. The capillary tube is attached to a thermometer using a small rubber band or a piece of rubber tubing, ensuring the sample is aligned with the thermometer bulb.

  • Measurement: The thermometer and attached capillary tube are inserted into the Thiele tube, with the thermometer bulb and sample positioned in the center of the main tube. The side arm of the Thiele tube is gently heated with a Bunsen burner or a microburner. The unique shape of the Thiele tube promotes convection currents in the oil, ensuring even heat distribution.

  • Observation: The temperature is increased at a rate of approximately 1-2 °C per minute as the melting point is approached. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically ≤ 1 °C).

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement & Observation prep1 Crush solid sample prep2 Pack into capillary tube prep1->prep2 setup2 Attach capillary to thermometer prep2->setup2 setup1 Fill Thiele tube with oil setup1->setup2 setup3 Insert assembly into Thiele tube setup2->setup3 meas1 Gently heat side arm setup3->meas1 meas2 Observe for melting meas1->meas2 meas3 Record melting range meas2->meas3

Caption: Workflow for Melting Point Determination using the Thiele Tube.

Boiling Point Determination: The Siwoloboff Method (Micro Boiling Point)

Given that an established boiling point for this compound is not available, its experimental determination is necessary. The Siwoloboff method is a micro-scale technique ideal for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to a liquid state for this procedure.

  • Sample Preparation: A small fusion tube (or a small test tube) is filled with the liquid sample (melted this compound) to a depth of about 1-2 cm.

  • Capillary Insertion: A melting point capillary tube is sealed at one end. The sealed capillary is then placed into the fusion tube with its open end downwards, submerged in the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer using a rubber band, aligning the sample with the thermometer bulb. This entire assembly is then suspended in a heating bath, such as a Thiele tube filled with a suitable high-boiling liquid or a beaker of the same.

  • Heating and Observation: The heating bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out. As the boiling point of the sample is reached, a continuous and rapid stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. This is the point where the vapor pressure of the sample equals the external atmospheric pressure.

Boiling_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement & Observation prep1 Melt solid sample prep2 Place liquid in fusion tube prep1->prep2 prep3 Insert inverted sealed capillary prep2->prep3 setup1 Attach fusion tube to thermometer prep3->setup1 setup2 Suspend in heating bath (Thiele tube) setup1->setup2 meas1 Heat bath gently setup2->meas1 meas2 Observe for rapid bubble stream meas1->meas2 meas3 Remove heat and cool meas2->meas3 meas4 Record temperature when liquid enters capillary meas3->meas4

Caption: Workflow for Boiling Point Determination using the Siwoloboff Method.

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and drug development. While its melting point is established, the absence of a reported boiling point in the literature underscores the importance of experimental determination for complete characterization. The protocols detailed in this guide provide a robust framework for researchers to accurately measure these critical physical constants, ensuring the reliability and reproducibility of their synthetic work. Adherence to these standard laboratory techniques is paramount for maintaining scientific integrity and advancing the development of novel chemical entities.

References

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Bromoethoxy)-4-methylbenzene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Bromoethoxy)-4-methylbenzene (CAS No. 18800-34-5), a compound of interest in synthetic organic chemistry and drug discovery.[1][2][3] An understanding of its behavior in various organic solvents is paramount for researchers and professionals in optimizing reaction conditions, developing purification strategies, and formulating new chemical entities. This document delves into the theoretical underpinnings of its solubility, provides a predictive assessment in a range of common solvents, and outlines a rigorous experimental protocol for quantitative determination.

Physicochemical Properties of this compound

A thorough understanding of a solute's physicochemical properties is the foundation for predicting its solubility. This compound, also known as 4-(2-Bromoethoxy)toluene, possesses a distinct molecular architecture that dictates its interactions with various solvents.[3]

PropertyValueSource
CAS Number 18800-34-5[1][2][3]
Molecular Formula C₉H₁₁BrO[1][2][3]
Molecular Weight 215.09 g/mol [1][2][3]
Structure Aromatic ether-
Computed XLogP3 ~4.2 (for a similar compound)[4]
Topological Polar Surface Area (TPSA) ~9.2 Ų (for a similar compound)[5]

The structure of this compound reveals a molecule of dual character. The toluene core imparts a significant non-polar, lipophilic nature. Conversely, the ether linkage introduces a polar region capable of dipole-dipole interactions and can act as a hydrogen bond acceptor.[6] The terminal bromine atom further contributes to the molecule's polarizability and molecular weight. The high computed XLogP3 value suggests a preference for lipophilic environments over aqueous media.[4]

Molecular structure of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This adage suggests that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound will therefore be a function of the balance between its non-polar and polar characteristics and the corresponding properties of the solvent.

  • Non-polar Solvents (e.g., Hexane, Toluene): The non-polar aromatic ring and hydrocarbon chain of the solute will readily interact with non-polar solvents through London dispersion forces. Consequently, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a significant dipole moment, which can interact favorably with the polar ether group of the solute. A moderate to good solubility is expected.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. This compound can act as a hydrogen bond acceptor via its ether oxygen, but it lacks a hydrogen bond donor. This will limit its solubility compared to polar aprotic solvents, though some degree of dissolution is still expected.

  • Highly Polar Solvents (e.g., Water, DMSO): The predominantly non-polar character of the molecule, as indicated by its high XLogP3 value, suggests very poor solubility in highly polar solvents like water.[4] While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, the large non-polar surface area of the solute will likely limit its miscibility.

Predicted Solubility Profile

While experimentally determined quantitative solubility data for this compound is not widely available in peer-reviewed literature, a qualitative and predictive solubility profile can be constructed based on the aforementioned principles. This table provides an educated estimation for researchers to use as a starting point for solvent screening.

SolventPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
Hexane0.11.9HighDominated by London dispersion forces, favorable for the non-polar toluene moiety.
Toluene2.42.4HighSimilar aromatic structures lead to strong π-π stacking and dispersion forces.
Dichloromethane3.19.1HighGood balance of polarity to interact with the ether group while being a good solvent for the aromatic ring.
Ethyl Acetate4.46.0Moderate to HighA polar aprotic solvent that can interact with the ether group.
Acetone5.120.7ModerateHigher polarity may slightly reduce solubility compared to less polar solvents.
Ethanol4.324.5Moderate to LowCan act as a hydrogen bond donor to the ether oxygen, but the large non-polar part of the solute limits miscibility.
Methanol5.132.7LowMore polar than ethanol, leading to a greater mismatch with the non-polar part of the solute.
Dimethyl Sulfoxide (DMSO)7.246.7LowVery high polarity makes it a poor solvent for the largely non-polar solute.
Water10.280.1Very LowHighly polar, strong hydrogen-bonding network is difficult for the non-polar solute to disrupt.

Polarity Index and Dielectric Constant values are sourced from various chemical data repositories.[8][9][10]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable data, the equilibrium solubility of this compound must be determined experimentally. The shake-flask method is a reliable and widely accepted technique for this purpose.[7]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

start Start preparation Preparation of Supersaturated Solution (Add excess solute to solvent) start->preparation equilibration Equilibration (Shake at constant temperature for 24-48h) preparation->equilibration separation Phase Separation (Allow to settle, then filter supernatant) equilibration->separation dilution Dilution (Dilute the saturated solution) separation->dilution analysis HPLC Analysis (Quantify solute concentration) dilution->analysis calculation Calculation (Determine solubility in mg/mL or mol/L) analysis->calculation end End calculation->end

Workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions: To a series of vials, add a known volume (e.g., 2 mL) of each selected solvent. Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. A suitable method would likely employ a C18 column with a mobile phase of acetonitrile and water. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standards of known concentration.

  • Calculation: Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor.

Conclusion

This compound is a molecule with a predominantly non-polar character, punctuated by a polar ether group. This structural duality dictates its solubility profile in common organic solvents. It is predicted to be highly soluble in non-polar and moderately polar aprotic solvents, with decreasing solubility in more polar and protic environments. For researchers and drug development professionals, this predictive framework serves as a valuable guide for solvent selection. However, for critical applications requiring precise concentration data, the experimental protocol detailed herein provides a robust methodology for obtaining accurate quantitative solubility measurements.

References

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxy-2-methylbenzene. Retrieved from [Link]

  • Vijay Kumar Sethi. (2020, October 26). Chemistry 11Chapter 4 Chemical Bonding & Molecular Structure Hydrogen Bond -Inter & Intra Molecular [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 29). Hydrogen Bonding. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Retrieved from [Link]

  • InChI Key Database. (n.d.). 1-(2-bromoethoxy)-3-methyl-benzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. Retrieved from [Link]

  • A Mad Scientist. (2017, September 17). Polar Molecules Tutorial: How to determine polarity in a molecule [Video]. YouTube. [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]

Sources

Reactivity of the bromoethoxy group in 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Reactivity of the Bromoethoxy Group in 1-(2-Bromoethoxy)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromoethoxy group in this compound. This compound serves as a versatile intermediate in organic synthesis, and a thorough understanding of its chemical behavior is paramount for its effective utilization. This document delves into the mechanistic underpinnings of its key reactions, including nucleophilic substitution and elimination pathways. Detailed experimental protocols, supported by mechanistic diagrams and quantitative data, are presented to equip researchers with the practical knowledge required for leveraging this reagent in synthetic applications, particularly within the realm of drug discovery and materials science.

Introduction

This compound, also known as p-tolyl 2-bromoethyl ether, is an aromatic compound featuring a bromoethoxy substituent on a toluene backbone.[1][2] Its structure combines the nucleophilic substitution and elimination reactivity of a primary alkyl bromide with the electronic and steric influences of the p-methylphenoxy group. This duality makes it a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3] The strategic importance of this and similar haloalkoxy arenes lies in their ability to act as precursors to a wide array of functional groups, enabling the construction of diverse molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18800-34-5[1]
Molecular Formula C9H11BrO[1][2]
Molecular Weight 215.09 g/mol [1]
SMILES CC1=CC=C(C=C1)OCCBr[2]
InChI 1S/C9H11BrO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3[2]

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is through a Williamson ether synthesis.[4][5][6] This reaction involves the deprotonation of p-cresol (4-methylphenol) to form the corresponding phenoxide, which then acts as a nucleophile, attacking 1,2-dibromoethane.

Synthetic Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from p-cresol and 1,2-dibromoethane.

Materials:

  • p-Cresol

  • 1,2-Dibromoethane

  • Potassium Carbonate (K2CO3), finely pulverized

  • Acetone (anhydrous)

  • Dichloromethane

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-cresol (1.0 equiv), finely pulverized potassium carbonate (2.0 equiv), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.2 equiv) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in dichloromethane and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Rationale: The use of a polar aprotic solvent like acetone or DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more nucleophilic.[5] Potassium carbonate is a sufficiently strong base to deprotonate the phenol.[5] An excess of 1,2-dibromoethane is used to minimize the formation of the bis-aryloxyethane byproduct.

Reactivity of the Bromoethoxy Group

The reactivity of this compound is dominated by the chemistry of the C-Br bond. The primary alkyl bromide is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions. The specific pathway is influenced by the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution Reactions (SN2)

The primary carbon bearing the bromine atom is an excellent electrophilic site for SN2 reactions.[7] Strong nucleophiles can readily displace the bromide ion.

3.1.1. Mechanism of SN2 Reaction

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (bromide).[6] This leads to an inversion of stereochemistry at the carbon center, although in this achiral molecule, it is not observable.

Caption: SN2 reaction of this compound.

3.1.2. Experimental Protocol: Synthesis of an Amine Derivative

Objective: To demonstrate the SN2 reactivity by synthesizing N-benzyl-2-(p-tolyloxy)ethanamine.

Materials:

  • This compound

  • Benzylamine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous acetonitrile.

  • Add benzylamine (2.2 equiv) to the solution. The excess amine also acts as a base to neutralize the HBr byproduct.[8]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield the desired amine.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 1-methyl-4-(vinyloxy)benzene.[9]

3.2.1. Mechanism of E2 Reaction

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, simultaneously forming a double bond and expelling the bromide ion.[9]

Caption: E2 elimination of this compound.

3.2.2. Experimental Protocol: Synthesis of 1-Methyl-4-(vinyloxy)benzene

Objective: To induce an E2 elimination reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.5 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-4-(vinyloxy)benzene.

Rationale: Potassium tert-butoxide is a strong, sterically hindered base that favors elimination over substitution.[10] The bulky nature of the base makes it difficult to act as a nucleophile and attack the sterically accessible β-protons instead.[10]

Competition Between Substitution and Elimination

The competition between SN2 and E2 pathways is a critical consideration.[7]

Table 2: Factors Influencing SN2 vs. E2 Pathways

FactorFavors SN2Favors E2Rationale
Nucleophile/Base Strong, unhindered nucleophile (e.g., I-, CN-, RNH2)Strong, sterically hindered base (e.g., KOtBu, DBU)Steric hindrance prevents nucleophilic attack at the carbon center, favoring proton abstraction.[10][11]
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Less polar solvents can favor elimination.Polar aprotic solvents stabilize the SN2 transition state.[5]
Temperature Lower temperaturesHigher temperaturesElimination reactions have a higher activation energy and are favored by increased temperature.[7]

Advanced Applications in Synthesis

Beyond simple substitution and elimination, the bromoethoxy group can be a precursor for more complex transformations.

Grignard Reagent Formation

While the formation of a Grignard reagent from an alkyl halide is a standard procedure, the presence of the ether linkage requires careful consideration of solvent and temperature to avoid side reactions. The Grignard reagent, once formed, is a powerful nucleophile for creating new carbon-carbon bonds.[12][13]

Sources

A Comprehensive Technical Guide to the Synthetic Applications of 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Bromoethoxy)-4-methylbenzene, a versatile bifunctional reagent, holds significant potential in modern organic synthesis. Its unique structure, featuring a reactive bromoethyl group tethered to a p-tolyl ether, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthetic applications, focusing on its utility in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. We will delve into the core reactivity of this compound, providing detailed, field-proven protocols for key transformations, including O-alkylation, N-alkylation, S-alkylation, and its emerging role in the synthesis of heterocyclic scaffolds. Mechanistic insights and practical considerations are interwoven to equip researchers with the knowledge to effectively leverage this reagent in their synthetic endeavors.

Introduction: Unveiling the Synthetic Potential of this compound

This compound (CAS No. 18800-34-5) is an aromatic bromoalkoxy compound that serves as a valuable building block in organic synthesis. Its structure combines the nucleophilic substitution-prone bromoethoxy moiety with the p-methylphenoxy group, which can influence the electronic and steric environment of reactions. The primary reactive site is the terminal bromine atom, which is susceptible to displacement by a wide array of nucleophiles, making it an ideal reagent for introducing the 2-(p-tolyloxy)ethyl group into various molecules. This guide will explore its preparation and, more importantly, its diverse applications in forming carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, as well as its potential in intramolecular cyclization reactions.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through a Williamson ether synthesis. This involves the reaction of p-cresol with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

General Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Materials: p-cresol, 1,2-dibromoethane, sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB), toluene, water, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) and TBAB (0.05 eq) in a biphasic solvent system of toluene and aqueous NaOH (50% w/v).

    • Add an excess of 1,2-dibromoethane (3.0-5.0 eq) to the vigorously stirred mixture.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess 1,2-dibromoethane.

    • The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

O-Alkylation: The Williamson Ether Synthesis

The paramount application of this compound is in the Williamson ether synthesis, where it serves as the electrophile to alkylate a variety of nucleophilic oxygen-containing compounds, most notably phenols and alcohols. This reaction is fundamental for constructing diaryl ethers and alkyl aryl ethers with a flexible ethoxy linker.[1][2]

Reaction with Phenols

The reaction with substituted phenols allows for the synthesis of a diverse range of 1-(2-phenoxyethoxy)-4-methylbenzene derivatives. The acidity of the phenol facilitates its deprotonation by a mild base, such as potassium carbonate, to form the corresponding phenoxide, which then acts as the nucleophile.[3]

Caption: Williamson ether synthesis using this compound.

Detailed Experimental Protocol for O-Alkylation of 4-Methoxyphenol
  • Materials: this compound, 4-methoxyphenol, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, water, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 4-methoxyphenol (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the phenoxide.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-methoxy-4-(2-(p-tolyloxy)ethoxy)benzene.

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃DMF805~85
4-NitrophenolK₂CO₃AcetoneReflux6~90
2-NaphtholCs₂CO₃Acetonitrile704~92
4-HydroxybenzaldehydeK₂CO₃DMF806~80

Note: Yields are representative and may vary based on specific reaction conditions and substrate reactivity.

N-Alkylation: Synthesis of Amines

This compound is an effective reagent for the N-alkylation of primary and secondary amines, including aliphatic amines, anilines, and nitrogen-containing heterocycles. This reaction provides a straightforward route to compounds containing the 2-(p-tolyloxy)ethylamino moiety, which is a structural motif found in some pharmaceutically active molecules. The reaction typically proceeds under basic conditions to neutralize the hydrobromic acid byproduct.[4]

Detailed Experimental Protocol for N-Alkylation of Morpholine
  • Materials: this compound, morpholine, potassium carbonate (K₂CO₃), acetonitrile, diethyl ether, water, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • In a sealed tube, combine this compound (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (1.5 eq) in acetonitrile.

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(2-(p-tolyloxy)ethyl)morpholine. Further purification can be achieved by column chromatography if necessary.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF10012~75
BenzylamineEt₃NAcetonitrile808~88
ImidazoleNaHTHF606~90
PiperidineK₂CO₃Acetonitrile8010~85

Note: Yields are representative and may vary.

S-Alkylation: Formation of Thioethers

The bromoethoxy group of this compound readily reacts with thiolates to form thioethers. This S-alkylation reaction is a reliable method for introducing the 2-(p-tolyloxy)ethylthio group. The reaction is typically carried out in the presence of a base to deprotonate the thiol.

Detailed Experimental Protocol for S-Alkylation of Thiophenol
  • Materials: this compound, thiophenol, sodium hydroxide (NaOH), ethanol, diethyl ether, water, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of thiophenol (1.0 eq) in ethanol, add a solution of NaOH (1.1 eq) in water.

    • Stir the mixture at room temperature for 30 minutes to form the sodium thiophenoxide.

    • Add this compound (1.05 eq) and heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Add water to the residue and extract with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

    • Purify by column chromatography to obtain phenyl(2-(p-tolyloxy)ethyl)sulfane.

Applications in the Synthesis of Heterocycles

While direct applications in intramolecular cyclizations are less commonly reported, the functional groups introduced by this compound can serve as precursors for subsequent cyclization reactions to form various heterocyclic systems. For example, the resulting phenoxyethanol derivatives can be further manipulated to construct benzofurans or other oxygen-containing heterocycles.

Caption: A potential pathway to heterocyclic compounds.

Conclusion and Future Outlook

This compound has demonstrated its utility as a versatile and reliable building block in organic synthesis. Its primary application lies in the straightforward introduction of the 2-(p-tolyloxy)ethyl moiety via nucleophilic substitution reactions, particularly the Williamson ether synthesis. The protocols outlined in this guide provide a solid foundation for its use in the synthesis of ethers, amines, and thioethers. While its direct application in more complex synthetic strategies such as intramolecular cyclizations is an area ripe for further exploration, the functional handles it installs pave the way for the construction of diverse and intricate molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the strategic application of such bifunctional reagents will undoubtedly play a crucial role in the advancement of synthetic chemistry.

References

  • Karuo, Y., Kametani, A., Tarui, A., Sato, K., Kawai, K., & Omote, M. (2022). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 18, 1338-1344. [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [https://www.csun.edu/~hcchm001/ Williamson.pdf]([Link] Williamson.pdf)

  • Johnson, N. (2011). Williamson Synthesis Lab Report. Scribd. [Link]

  • Aryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • One-pot synthesis of alkyl aryl ethers from aryl bromides. (n.d.). ResearchGate. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

  • Chemistry 211 Experiment 4. (2012, November 14). MiraCosta College. [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-(2-aminoethoxy) ethanol. (2021).
  • PTC Selective O-Alkylation. (n.d.). PTC Organics, Inc. [Link]

  • Synthesis of aryl ethers, methods and reagents related thereto. (2000).
  • Phase transfer catalysis: Chemistry and engineering. (n.d.). Retrieved from [Link]

  • 2-(2-(p-Tolyloxy)ethoxy)ethanol. (n.d.). PubChem. [Link]

  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. (2020). MDPI. [Link]

  • p-CRESOL. (n.d.). Organic Syntheses. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2021). MDPI. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc. [Link]

  • A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. (2015). Quick Company. [Link]

  • Method for preparing 2-bromine-4-methylphenol. (2012).
  • Synthesis method of 2, 2-ethoxyethanol. (2011).
  • 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2005).

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Safety and handling precautions for 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1-(2-Bromoethoxy)-4-methylbenzene

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No: 18800-34-5).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the causality behind each recommendation, grounded in the chemical nature of the substance. The primary focus is on mitigating risks associated with its classification as a potent alkylating agent and skin sensitizer.

Core Chemical and Toxicological Profile

This compound is an aromatic compound featuring a bromoethoxy group.[2] Its molecular structure makes it a valuable intermediate in organic synthesis.[2] However, the presence of the bromoethoxy moiety classifies it as an alkylating agent. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites in biological macromolecules, including DNA.[3] This reactivity is the basis for their potential toxicity, mutagenicity, and carcinogenicity.[3]

The primary, established hazard associated with this specific compound is its potential to cause an allergic skin reaction (skin sensitization).[4] Due to its structural similarity to other brominated aromatic compounds, it should be prudently handled as a substance that may also be harmful if swallowed and cause skin, eye, and respiratory irritation.[5][6]

Table 1: Physicochemical & Hazard Identification
PropertyValueSource(s)
Chemical Name This compound[1]
CAS Number 18800-34-5[1]
Molecular Formula C₉H₁₁BrO[1][7]
Molecular Weight 215.09 g/mol [1]
GHS Pictogram GHS07 (Exclamation Mark)[4]
GHS Signal Word Warning[4]
Hazard Statement H317: May cause an allergic skin reaction.[4]
Inferred Hazards H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][8]
Storage Class 11: Combustible Solids[4]

Proactive Risk Mitigation: Engineering Controls & Personal Protection

Given its hazardous nature, a multi-layered approach to safety is required, prioritizing engineering controls to minimize exposure, supplemented by rigorous use of personal protective equipment (PPE). The causality is simple: preventing initial contact is the most effective way to ensure safety.

Primary Engineering Controls

Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[9][10] This is the most critical engineering control as it protects the user from inhaling potentially harmful vapors or aerosols.[11] The hood's airflow must be verified before commencing work.[10]

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12] Storage areas should also be well-ventilated.[8][13]

Designated Work Area: An area should be specifically designated for working with alkylating agents. This helps contain potential contamination and prevents accidental cross-contact with other experiments or common areas.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a complete barrier against the chemical.

Hand Protection: Wear appropriate chemical-resistant gloves at all times. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data.[10] Gloves must be inspected for any signs of degradation or puncture before each use.[11] If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against splashes.[10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[14]

Body Protection: A lab coat that covers the arms and fastens in the front is required.[10] For procedures with a higher risk of spills, a chemically impervious apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory.[11]

Diagram 1: Pre-Work Safety Workflow

This diagram outlines the mandatory safety check process before handling the compound.

A Verify Fume Hood Certification & Airflow B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Inspect Gloves for Integrity B->C D Designate & Prepare Work Area C->D E Proceed with Handling Protocol D->E

Caption: Pre-work safety verification workflow.

Standard Operating Protocols

Adherence to validated protocols is essential for both experimental success and personal safety.

Protocol 1: Weighing and Solution Preparation
  • Preparation: Ensure all necessary equipment (spatula, weigh boat, solvent, glassware) is inside the chemical fume hood before starting.

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing: Carefully dispense the solid this compound onto the weigh boat. Perform this action slowly to minimize the generation of dust or airborne particles.

  • Transfer: Using a powder funnel if necessary, carefully transfer the weighed solid into the designated flask.

  • Solvent Addition: Slowly add the required solvent to the flask, ensuring the container opening is pointed away from your face.[10]

  • Cleanup: Immediately clean any residual powder from the spatula and balance area using a solvent-dampened wipe. Dispose of the wipe and weigh boat as hazardous waste.

Protocol 2: Waste Handling and Disposal
  • Segregation: All waste contaminated with this compound, including gloves, wipes, pipette tips, and excess reagents, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[16]

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[5]

Emergency Response Procedures

Immediate and correct action during an emergency is critical to minimizing harm.

Exposure Scenarios
  • Skin Contact: Immediately remove all contaminated clothing.[17][18] Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[5][17][18] Seek immediate medical attention.[12] Note that bromine compounds can cause a delayed onset of symptoms.

  • Eye Contact: Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[5][17][18] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[16]

  • Inhalation: Move the affected person to fresh air at once.[18][19] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[18] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[8] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[16]

Chemical Spill Response

The response protocol depends on the scale of the spill. For any large spill, or a spill outside of a containment area, evacuate the lab and contact emergency personnel immediately.

Diagram 2: Small Spill Response Workflow (Inside Fume Hood)

This diagram provides a logical flow for managing a small, contained spill.

A Spill Occurs Ensure Personal Safety First B Alert Others in the Immediate Area A->B C Contain the Spill with Absorbent Material (e.g., Chemizorb®) B->C D Carefully Collect Absorbed Material using Non-Sparking Tools C->D E Place Contaminated Material in a Labeled Hazardous Waste Container D->E F Decontaminate the Spill Area with an appropriate solvent E->F G Dispose of all materials as Hazardous Waste F->G

Caption: Workflow for managing a small chemical spill.

Storage & Chemical Incompatibility

Proper storage is crucial for maintaining chemical stability and preventing hazardous reactions.

  • Conditions: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][13] The storage location should be secure and accessible only to authorized personnel.[14]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and amines.[13] Contact with these substances could lead to vigorous or explosive reactions. Avoid exposure to heat, sparks, open flames, and other sources of ignition.[12]

By integrating these principles of hazard understanding, proactive control, and procedural discipline, researchers can safely utilize this compound in their critical work while ensuring the protection of themselves and their colleagues.

References

  • Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Retrieved January 14, 2026, from [Link]

  • bromine - EPA. (2024, October 3). Retrieved January 14, 2026, from [Link]

  • Bromine | Chemical Emergencies - CDC. (2024, September 6). Retrieved January 14, 2026, from [Link]

  • Standard Operating Procedure: Bromine. (2013, March 13). Scribd. Retrieved January 14, 2026, from [Link]

  • Chemical Hygiene Plan and Safety Manual 2019. (2019). MIT Department of Chemistry. Retrieved January 14, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved January 14, 2026, from [Link]

  • Chemical Indicator for Alkylating Agents. (2015, October 6). ChemistryViews. Retrieved January 14, 2026, from [Link]

  • This compound (C9H11BrO). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2021). PubMed Central. Retrieved January 14, 2026, from [Link]

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An In-Depth Technical Guide to the Synthesis of 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document will delve into the strategic considerations, a detailed experimental protocol, and the underlying mechanistic principles of this synthesis, tailored for researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The molecular architecture of 1-(2-Bromoethoxy)-4-methylbenzene, featuring an ether linkage and a bromo-functionalized alkyl chain, is ideally suited for a Williamson ether synthesis approach. This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide[2][3]. In this specific case, the synthesis proceeds by the reaction of p-cresol with 1,2-dibromoethane.

The causality behind this choice of reactants is rooted in the principles of nucleophilicity and electrophilicity. p-Cresol, a weakly acidic phenol, is deprotonated by a suitable base to form the more nucleophilic p-methylphenoxide ion. This activated nucleophile then attacks the electrophilic carbon atom of 1,2-dibromoethane, which bears a bromine atom as a good leaving group. The use of a large excess of 1,2-dibromoethane is a critical experimental parameter to favor the desired monosubstitution product and minimize the formation of the bis-ether byproduct.

Experimental Protocol: A Validating System

This protocol is presented as a self-validating system, where the rationale behind each step is clarified to ensure reproducibility and understanding.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
p-Cresol108.1410.81 g0.10
1,2-Dibromoethane187.8656.36 g (25.8 mL)0.30
Sodium Hydroxide40.004.40 g0.11
Water18.02100 mL-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.81 g (0.10 mol) of p-cresol and 4.40 g (0.11 mol) of sodium hydroxide in 100 mL of water. Stir the mixture until all solids have dissolved, forming a clear solution of sodium p-methylphenoxide.

  • Addition of Electrophile: To the stirred solution, add 25.8 mL (56.36 g, 0.30 mol) of 1,2-dibromoethane. The large excess of the dibromoalkane is crucial to statistically favor the formation of the desired mono-alkylation product.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. The organic layer, containing the product, will separate from the aqueous layer.

  • Phase Separation and Washing: Separate the lower organic layer. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium hydroxide to remove any unreacted p-cresol, followed by 50 mL of water, and finally 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent (excess 1,2-dibromoethane and any remaining diethyl ether used for extraction if necessary) under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Mechanistic Insights

The synthesis of this compound via the Williamson ether synthesis proceeds through an SN2 mechanism[2][3]. The key steps are outlined below:

  • Deprotonation: The hydroxide ion (from NaOH) acts as a base and deprotonates the phenolic hydroxyl group of p-cresol to form the sodium p-methylphenoxide. This step is essential as the phenoxide is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Attack: The p-methylphenoxide ion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.

  • Displacement of Leaving Group: Simultaneously with the nucleophilic attack, the bromide ion is displaced as a leaving group, resulting in the formation of the new carbon-oxygen bond and yielding the final ether product.

The following diagram illustrates the workflow of the synthesis:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification p_cresol p-Cresol reaction_vessel Reaction under Reflux p_cresol->reaction_vessel dibromoethane 1,2-Dibromoethane dibromoethane->reaction_vessel naoh Sodium Hydroxide naoh->reaction_vessel extraction Extraction reaction_vessel->extraction washing Washing extraction->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound.

The following diagram illustrates the reaction mechanism:

Reaction_Mechanism p-Cresol p-Cresol (Ar-OH) Phenoxide p-Methylphenoxide (Ar-O⁻) p-Cresol->Phenoxide + OH⁻ OH- OH⁻ H2O H₂O Dibromoethane 1,2-Dibromoethane (Br-CH₂-CH₂-Br) Product This compound (Ar-O-CH₂-CH₂-Br) Phenoxide->Product + Br-CH₂-CH₂-Br Br- Br⁻

Caption: SN2 mechanism for the Williamson ether synthesis.

Conclusion

The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and reliable method for the preparation of ethers. By understanding the underlying principles of the reaction mechanism and carefully controlling the experimental conditions, researchers can efficiently produce this valuable chemical intermediate. The protocol described herein provides a solid foundation for the successful synthesis and purification of this compound in a laboratory setting.

References

  • Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis (video). [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

  • Google Patents. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 1-(2-Bromoethoxy)-4-nitrobenzene: Applications in Material Science and Beyond. [Link]

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Methodological & Application

Application Note: A Comprehensive Protocol for Williamson Ether Synthesis Utilizing 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains the most versatile and widely employed method for the preparation of both symmetrical and asymmetrical ethers.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of ethers using 1-(2-Bromoethoxy)-4-methylbenzene as a key alkylating agent. This reagent is particularly useful for introducing the 2-(p-tolyloxy)ethyl moiety into a variety of molecular scaffolds, a common structural motif in materials science and medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, data interpretation, and robust troubleshooting strategies to ensure reliable and high-yield outcomes.

Introduction and Reaction Principle

The Williamson ether synthesis is a powerful C-O bond-forming reaction that proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][3] The reaction involves two principal components: a nucleophile, typically an alkoxide or phenoxide ion, and an electrophile, which is a compound with a good leaving group, such as an alkyl halide.

The process unfolds in two conceptual stages:

  • Deprotonation: An alcohol or phenol is deprotonated by a suitable base to generate a highly nucleophilic alkoxide or phenoxide. The choice of base is critical and depends on the acidity of the hydroxyl proton. For aliphatic alcohols (pKa ~16-18), a strong base like sodium hydride (NaH) is required to ensure complete and irreversible deprotonation.[4][5] For more acidic phenols (pKa ~10), weaker bases such as potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) are sufficient.[5][6]

  • Nucleophilic Attack: The resulting alkoxide/phenoxide attacks the electrophilic carbon of the alkylating agent in a concerted, backside attack, displacing the leaving group (in this case, bromide) and forming the ether linkage.[1][7]

Our focus, this compound, is an ideal electrophile for this reaction. The bromine atom is attached to a primary carbon, which is sterically accessible and strongly favors the desired S(_N)2 pathway over the competing E2 elimination side reaction.[6][8][9]

Reaction Mechanism

The general mechanism for the synthesis is illustrated below, showing the reaction between a generic phenoxide and this compound.

Caption: General S(_N)2 mechanism of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-(2-(4-methylphenoxy)ethoxy)-4-tert-butylbenzene

This section details a representative procedure for the reaction of this compound with 4-tert-butylphenol.

Materials and Reagents
ReagentCAS No.Mol. Wt. ( g/mol )AmountMoles (mmol)Stoich. Eq.
4-tert-butylphenol98-54-4150.221.50 g10.01.0
This compound18800-34-5215.092.37 g11.01.1
Potassium Carbonate (K(_2)CO(_3)), anhydrous584-08-7138.212.76 g20.02.0
Acetonitrile (CH(_3)CN), anhydrous75-05-841.0550 mL--
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--
Sodium Hydroxide (NaOH), 1M aq.1310-73-240.00~50 mL--
Brine (sat. aq. NaCl)--~50 mL--
Anhydrous Sodium Sulfate (Na(_2)SO(_4))7757-82-6142.04~10 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stir bar

  • Water-cooled condenser

  • Heating mantle with temperature controller

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and purification (Buchner funnel, chromatography column, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-tert-butylphenol (1.50 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Attach a water-cooled condenser to the flask.

  • Begin stirring the suspension at room temperature.

Reaction Execution: 5. Using a syringe or dropping funnel, add this compound (2.37 g, 11.0 mmol) to the stirring suspension. 6. Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) using the heating mantle. 7. Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting phenol. Reaction times can vary from 1 to 8 hours depending on the specific substrates.[6]

Work-up and Isolation: 8. Once the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. 9. Filter the suspension through a pad of celite or a sintered glass funnel to remove the inorganic salts (K(_2)CO(_3) and KBr).[10] Rinse the flask and the filter cake with a small amount of ethyl acetate (~20 mL) to ensure complete transfer. 10. Transfer the filtrate to a 250 mL separatory funnel. 11. Add 50 mL of deionized water to the separatory funnel and shake gently. 12. Wash the organic layer with 1M NaOH (2 x 25 mL) to remove any unreacted 4-tert-butylphenol. 13. Wash the organic layer with brine (1 x 50 mL) to remove residual water and base.[10] 14. Dry the organic layer over anhydrous sodium sulfate (~10 g).[11] Let it stand for 15-20 minutes, then decant or filter the solution into a pre-weighed round-bottom flask. 15. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification: 16. The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel. A gradient elution starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes is usually effective. 17. Combine the pure fractions (as determined by TLC), and remove the solvent via rotary evaporation to yield the purified ether. Laboratory syntheses typically achieve yields of 50-95%.[1]

Characterization: 18. Confirm the identity and purity of the final product using standard analytical techniques such as


H NMR, 

C NMR, IR spectroscopy, and Mass Spectrometry.

Experimental Workflow and Troubleshooting

Visual Workflow

The entire experimental process from setup to final product is summarized in the following diagram.

Workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Charge Flask (Phenol, K2CO3, CH3CN) B 2. Add Alkyl Halide (this compound) A->B C 3. Reflux (80-85 °C, 4-6h) B->C D 4. Cool & Filter (Remove Salts) C->D E 5. Liquid-Liquid Extraction (EtOAc/Water) D->E F 6. Wash Organic Layer (NaOH, Brine) E->F G 7. Dry & Evaporate (Na2SO4, Rotovap) F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: A streamlined workflow for the Williamson ether synthesis protocol.

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete deprotonation due to wet reagents/solvents or inactive base.[6] 2. Reaction temperature too low or time too short.[6] 3. Poor quality of the alkyl halide.1. Use anhydrous solvents and freshly powdered, dry K(_2)CO(_3). For less reactive alcohols, switch to a stronger base like NaH. 2. Ensure the reaction reaches reflux and extend the reaction time, monitoring by TLC. 3. Verify the purity of this compound by NMR or GC-MS.
Significant Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Sub-stoichiometric amount of the alkylating agent. 3. Inefficient stirring, especially with heterogeneous bases like K(_2)CO(_3).1. Increase reaction time and/or temperature moderately. 2. Use a slight excess (1.1-1.2 eq.) of the alkyl halide to drive the reaction to completion.[6] 3. Ensure vigorous magnetic stirring to maximize surface contact.
Formation of Side Products 1. Elimination (E2): High reaction temperatures can favor elimination, though unlikely for this primary halide.[6][9] 2. C-Alkylation: Phenoxide is an ambident nucleophile and can undergo alkylation on the aromatic ring.[1][5]1. If alkene byproducts are detected, reduce the reaction temperature and increase the reaction time. 2. C-alkylation is often solvent-dependent. Polar aprotic solvents like DMF or acetonitrile generally favor the desired O-alkylation.
Difficult Purification 1. Product co-elutes with starting material or impurities. 2. Oily product that is difficult to crystallize.1. Optimize the chromatography solvent system using TLC. A less polar solvent system may improve separation. 2. If the product is an oil, ensure all solvent is removed under high vacuum. Purification by chromatography is standard for non-crystalline products.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • This compound is classified as a potential skin sensitizer.[12] Avoid skin contact.

    • Potassium carbonate is an irritant. Avoid inhalation of dust.

    • Acetonitrile and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Procedure: The reflux operation should be conducted in a fume hood. Ensure condenser connections are secure to prevent vapor leakage.

Conclusion

The Williamson ether synthesis is a robust and reliable method for constructing ether linkages. By utilizing this compound as the electrophile, a wide array of functionalized ethers can be accessed efficiently. The success of the synthesis hinges on careful consideration of reaction parameters, including the choice of base, solvent, and temperature, as well as meticulous execution of the work-up and purification steps. The protocol and troubleshooting guide presented herein provide a solid framework for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1980). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 57(11), 825. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Craig, R. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608.
  • Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]

  • DewWool. (n.d.). Ether Preparation. Retrieved from [Link]

  • Unknown. (n.d.). The Williamson ether synthesis. Retrieved from [Link]

  • Pharmaapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • American Pharmaceutical Review. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

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Application Note & Protocols: Synthesis of Novel Aryl Ethers via O-Alkylation of Phenolic Nucleophiles with 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of substituted aryl ethers through the reaction of 1-(2-Bromoethoxy)-4-methylbenzene with various phenolic nucleophiles. This transformation, a specific application of the Williamson ether synthesis, is a robust and versatile method for creating C-O bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document elucidates the underlying reaction mechanism, outlines optimized experimental procedures, offers key insights for troubleshooting, and presents a framework for adapting the protocol to a range of phenolic substrates.

Theoretical Background & Mechanistic Insights

The synthesis of aryl ethers from an alkyl halide and a phenol proceeds via the Williamson ether synthesis , a classic and reliable SN2 (bimolecular nucleophilic substitution) reaction.[1][2][3] The overall process can be dissected into two fundamental steps:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion.[4] The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol without promoting side reactions. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).[1][5][6]

  • Nucleophilic Attack: The resulting phenoxide anion then acts as a nucleophile, attacking the electrophilic carbon atom of this compound.[3] This is a concerted, one-step SN2 mechanism where the nucleophile attacks from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral.[3][7] The bromide ion is displaced as the leaving group, forming the desired ether product.

The substrate, this compound, is an ideal electrophile for this reaction because the bromine is attached to a primary carbon. This steric accessibility greatly favors the SN2 pathway over the competing E2 elimination pathway, which becomes significant with secondary and tertiary alkyl halides.[2][7]

Key Reaction Influencers:
  • Nucleophilicity of the Phenol: The electronic nature of substituents on the phenolic ring affects the acidity of the hydroxyl group and the nucleophilicity of the corresponding phenoxide. Electron-donating groups (e.g., alkyl, alkoxy) increase electron density, making the phenoxide a stronger nucleophile. Conversely, electron-withdrawing groups (e.g., nitro, cyano) decrease nucleophilicity.[8]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred.[4][9] These solvents effectively solvate the cation of the base (e.g., K⁺, Na⁺) but do not strongly solvate the phenoxide anion, leaving its nucleophilicity high.

  • Temperature: Moderate heating is typically required to achieve a reasonable reaction rate. However, excessive temperatures can promote side reactions.

Reaction Mechanism Overview

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Protonated_Base H-Base⁺ Phenoxide_2 Ar-O⁻ Phenoxide->Phenoxide_2 Nucleophile Alkyl_Halide This compound (R-Br) Leaving_Group Br⁻ Ether Final Ether Product (Ar-O-R) Phenoxide_2->Ether + R-Br

Caption: General mechanism for the Williamson ether synthesis.

Materials & Experimental Design

Table 1: Reagents and Materials
ReagentSupplierPurity/GradeNotes
This compoundSigma-Aldrich≥98%Store under nitrogen, away from moisture.
Substituted PhenolVarious≥98%Substrate to be tested.
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific≥99%Finely powdered. Dry in an oven before use.
Acetonitrile (CH₃CN), anhydrousAcros Organics≥99.8%Solvent.
Ethyl Acetate (EtOAc)VWR ChemicalsACS GradeFor extraction and chromatography.
HexanesVWR ChemicalsACS GradeFor chromatography.
Deionized WaterIn-houseN/AFor work-up.
Brine (Saturated NaCl solution)In-houseN/AFor work-up.
Magnesium Sulfate (MgSO₄), anhydrousSigma-Aldrich≥99.5%Drying agent.
Silica GelSorbent Technologies60 Å, 230-400 meshFor column chromatography.
TLC PlatesSorbent TechnologiesSilica Gel 60 F₂₅₄For reaction monitoring.
Table 2: Equipment
EquipmentPurpose
Round-bottom flask (50 mL)Reaction vessel
Magnetic stir plate & stir barAgitation
Reflux condenserPrevent solvent loss during heating
Heating mantleControlled heating
Separatory funnel (125 mL)Liquid-liquid extraction
Rotary evaporatorSolvent removal under reduced pressure
Glass column for chromatographyProduct purification
UV lamp (254 nm)Visualization of TLC spots
Standard laboratory glasswareBeakers, graduated cylinders, etc.

Detailed Experimental Protocols

Protocol A: General Synthesis of 1-(2-(Phenoxy)ethoxy)-4-methylbenzene Derivatives

This procedure is optimized for a 5 mmol scale reaction. Adjust reagent quantities proportionally for different scales.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (5.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).[6]

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.

  • Addition of Electrophile: Add this compound (1.15 g, 5.0 mmol, 1.0 equiv.) to the suspension at room temperature.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 80 °C using a heating mantle. Stir vigorously for 6-12 hours.[6] The reaction progress should be monitored by TLC (see Protocol B).

  • Cooling and Filtration: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid inorganic salts through a pad of Celite or by vacuum filtration and wash the filter cake with a small amount of ethyl acetate.[6]

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude oil in ethyl acetate (30 mL). Transfer the solution to a separatory funnel and wash successively with deionized water (2 x 20 mL) and brine (1 x 20 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure aryl ether.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol B: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Add a small amount of eluent (e.g., 20% EtOAc in hexanes) to a developing chamber and allow the atmosphere to saturate.

  • Spot the Plate: On a TLC plate, spot a sample of the starting phenol (dissolved in EtOAc), the starting this compound, and a co-spot of both.

  • Sample the Reaction: Using a capillary tube, carefully take a small aliquot of the reaction mixture and spot it on the TLC plate.

  • Develop and Visualize: Place the plate in the chamber and allow the eluent to run up the plate. Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. The reaction is complete when the starting phenol spot has been completely consumed. The product should appear as a new spot with an intermediate Rf value.

Experimental Workflow Diagram

Workflow start Start reagents Combine Phenol, K₂CO₃, and Acetonitrile in Flask start->reagents add_bromo Add this compound reagents->add_bromo reflux Heat to 80°C (Monitor by TLC) add_bromo->reflux cool Cool to Room Temp reflux->cool filter Filter Inorganics cool->filter evaporate Concentrate on Rotovap filter->evaporate workup Aqueous Work-up: EtOAc, Water, Brine evaporate->workup dry Dry with MgSO₄ & Concentrate workup->dry purify Purify via Column Chromatography dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Key Considerations & Troubleshooting

  • Anhydrous Conditions: The presence of water can hydrolyze the alkyl halide and reduce the efficacy of the base. Ensure all glassware is oven-dried and use anhydrous solvents for best results.

  • Choice of Base: While K₂CO₃ is a mild and effective base for many phenols, stronger bases like NaH may be required for phenols with strongly electron-withdrawing groups, which increases their acidity.[6] However, NaH is highly reactive and requires careful handling in an inert atmosphere.

  • C-Alkylation vs. O-Alkylation: While O-alkylation is kinetically favored, C-alkylation can sometimes occur as a side reaction, particularly with phenoxides that have high electron density at the ortho and para positions.[10][11] Using polar aprotic solvents generally favors O-alkylation.

  • Reaction Time: The reactivity of the phenol dictates the required reaction time. Electron-rich phenols will react faster than electron-poor phenols. Monitor the reaction closely by TLC to avoid prolonged heating that could lead to decomposition.

Table 3: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive base (absorbed moisture).2. Insufficient temperature.3. Low nucleophilicity of phenol.1. Use freshly dried, powdered K₂CO₃.2. Ensure reaction temperature is at 80°C.3. Consider a stronger base (e.g., NaH) or a more polar solvent like DMF.
Multiple Products (by TLC) 1. C-alkylation side reaction.2. Incomplete reaction.3. Product decomposition.1. Ensure a polar aprotic solvent is used. Careful purification by chromatography is needed.2. Increase reaction time.3. Avoid excessive heating; monitor by TLC.
Low Isolated Yield 1. Incomplete reaction.2. Loss of product during aqueous work-up.3. Inefficient purification.1. Allow the reaction to proceed to completion.2. Ensure thorough extraction with ethyl acetate.3. Optimize the eluent system for column chromatography.

References

  • The Williamson Ether Synthesis. University of Colorado, Boulder.
  • Zhang, Q., et al. (2007). Cu-catalyzed O-arylation of phenols with aryl iodides, bromides, and chlorides. The Journal of Organic Chemistry.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Wan, Z., et al. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxyl
  • Wang, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22695–22699.
  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286.
  • Liu, K., et al. (2014). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 118(45), 10468–10480.
  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
  • Williamson Ether Synthesis.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Liu, K., et al. (2014). Alkylation of Phenol: A Mechanistic View.
  • Johnson, R. N., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2375-2398.
  • Preparation of Aryl Ethers. University of Calgary.

Sources

Synthesis of novel ethers using 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Aryl Ethers

Title: Versatile Synthesis of Novel Aryl Ethers via Williamson Ether Synthesis Utilizing 1-(2-Bromoethoxy)-4-methylbenzene as a Key Building Block

Abstract

Aryl ethers are a cornerstone structural motif in a multitude of biologically active molecules and approved pharmaceuticals.[1][2] This application note provides a detailed guide for the synthesis of novel ether derivatives using this compound. The primary methodology explored is the robust and versatile Williamson ether synthesis, a reliable SN2 pathway for forming the ether linkage.[3][4] We present comprehensive protocols, mechanistic insights, characterization data, and troubleshooting guidance tailored for researchers in medicinal chemistry and drug development. The use of phase-transfer catalysis to enhance reaction efficiency and yield under milder conditions is also discussed as a significant procedural improvement.[5][6]

Introduction: The Significance of Aryl Ethers

The ether functional group, particularly the aryl ether linkage (Ar-O-R), is a privileged scaffold in modern pharmacology. Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and conformational rigidity, which are critical for optimizing drug-receptor interactions.[7] Compounds featuring this moiety are found in treatments for a wide range of diseases, highlighting the continuous need for efficient and adaptable synthetic routes to access novel analogues.[1]

This compound is an ideal starting material for this purpose. It provides a stable aryl group and a reactive primary alkyl bromide, which is highly susceptible to nucleophilic substitution while being less prone to the competing elimination reactions that can plague syntheses using secondary or tertiary halides.[8][9] This document serves as a practical guide to leveraging this reagent for the synthesis of diverse ether libraries.

Mechanistic Foundation: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic yet highly effective method for preparing both symmetrical and asymmetrical ethers.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4]

The two core steps are:

  • Deprotonation: A protic nucleophile, typically an alcohol (R-OH) or a phenol (Ar-OH), is deprotonated by a suitable base to form a highly reactive alkoxide or phenoxide ion.

  • Nucleophilic Attack: The resulting nucleophilic anion attacks the electrophilic carbon atom of the alkyl halide (in this case, the carbon adjacent to the bromine in this compound), displacing the bromide leaving group in a single, concerted step.[3][4]

This SN2 pathway necessitates specific considerations for reactant choice. The alkyl halide should ideally be primary to minimize steric hindrance and prevent E2 elimination, a condition perfectly met by our substrate.[9]

Williamson_Mechanism Figure 1: SN2 Mechanism of Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R'-OH (Alcohol/Phenol) Base Base (e.g., NaH, K₂CO₃) RO_minus R'-O⁻ (Alkoxide/Phenoxide) ROH->RO_minus Base->RO_minus BaseH H-Base⁺ RO_minus_2 R'-O⁻ Start_Material This compound Transition_State [Transition State]‡ Start_Material->Transition_State Product Novel Ether Product Transition_State->Product Leaving_Group Br⁻ Transition_State->Leaving_Group Loss of Leaving Group RO_minus_2->Transition_State Backside Attack

Caption: SN2 Mechanism of Williamson Ether Synthesis

Experimental Protocols

This section outlines a general workflow for synthesizing novel ethers from this compound. Specific parameters may be adjusted based on the nucleophile's reactivity.

General Experimental Workflow

The overall process follows a logical sequence from reaction setup to final product analysis.

Experimental_Workflow Figure 2: General Experimental Workflow reagents Reagent Preparation 1. Weigh Nucleophile & Base 2. Measure Substrate & Solvent setup Reaction Setup 1. Combine Nucleophile, Base, Solvent 2. Add Substrate reagents->setup reaction Reaction 1. Heat to Reflux (or stir at RT) 2. Monitor by TLC setup->reaction workup Work-up 1. Quench Reaction 2. Liquid-Liquid Extraction reaction->workup purify Purification 1. Dry Organic Layer 2. Evaporate Solvent 3. Column Chromatography workup->purify characterize Characterization 1. NMR Spectroscopy 2. IR Spectroscopy 3. Mass Spectrometry purify->characterize

Caption: General Experimental Workflow

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )CAS No.SupplierNotes
This compoundC₉H₁₁BrO215.0918800-34-5Sigma-AldrichThe electrophile/substrate.[10]
Nucleophile (e.g., Phenol)C₆H₆O94.11108-95-2Major SupplierReactivity varies; see Table 2.
Sodium Hydride (60% in mineral oil)NaH24.007646-69-7Major SupplierStrong, non-nucleophilic base. Handle with extreme care.[9]
Potassium CarbonateK₂CO₃138.21584-08-7Major SupplierMilder base, suitable for phenols.[11]
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN322.371643-19-2Major SupplierOptional Phase-Transfer Catalyst (PTC).[12]
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.0968-12-2Major SupplierPolar aprotic solvent.[11]
Acetonitrile (ACN), AnhydrousC₂H₃N41.0575-05-8Major SupplierPolar aprotic solvent.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Major SupplierFor extraction.
Sodium Sulfate, AnhydrousNa₂SO₄142.047757-82-6Major SupplierDrying agent.

Table 1: Required materials and reagents for a typical synthesis.

Protocol 1: Synthesis using a Strong Base (e.g., NaH)

This protocol is suitable for less acidic nucleophiles like aliphatic alcohols.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the alcohol (1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: Adding NaH slowly at 0 °C safely controls the exothermic reaction and hydrogen gas evolution.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide.[13]

  • Addition of Electrophile: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the mixture to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, typical eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis with a Mild Base and Phase-Transfer Catalysis

This protocol is ideal for more acidic nucleophiles like phenols and offers milder, often more efficient conditions.[14]

  • Preparation: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), and acetonitrile (approx. 0.2 M). Causality: K₂CO₃ is a sufficient base for acidic phenols, and TBAB is used to shuttle the phenoxide from the solid base surface into the organic solvent phase, accelerating the reaction.[5][12]

  • Addition of Electrophile: Add this compound (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) and monitor by TLC until the starting material is consumed (typically 6-18 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with 1 M NaOH (to remove unreacted phenol) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Recommended Reaction Conditions
Nucleophile ClassRecommended BaseSolventCatalyst (Optional)TemperatureRationale
Primary AlcoholsNaH, KHDMF, THF-25-60 °CStrong base needed for deprotonation.[8]
Secondary AlcoholsNaH, KHDMF, THF-60-100 °CSlower reaction due to steric hindrance; may require more forcing conditions.[4]
PhenolsK₂CO₃, Cs₂CO₃ACN, DMFTBAB, 18-Crown-660-82 °CMilder base is sufficient. PTC significantly improves reaction rates and yield.[11][14]
ThiophenolsK₂CO₃, Et₃NACN, EtOHTBAB25-60 °CHighly nucleophilic; reaction often proceeds smoothly at lower temperatures.

Table 2: Summary of suggested conditions for various nucleophile classes.

Product Characterization

Validation of the final product structure is critical. Below are expected analytical signatures for a representative product: 1-Methyl-4-(2-phenoxyethoxy)benzene , synthesized from phenol and the title substrate.

Analysis TechniqueStarting Material (Phenol)Starting Material (this compound)Expected Product
¹H NMR (CDCl₃) δ ~7.3 (t, 2H), ~7.0 (t, 1H), ~6.9 (d, 2H), ~5.5 (s, broad, 1H, -OH)δ ~7.1 (d, 2H), ~6.8 (d, 2H), 4.2 (t, 2H, -OCH₂-), 3.6 (t, 2H, -CH₂Br), 2.3 (s, 3H, -CH₃)δ ~7.3-6.8 (m, 9H, Ar-H), 4.35 (t, 2H, Ar-OCH₂-), 4.30 (t, 2H, Ar-OCH₂-), 2.3 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ ~155.0, 129.5, 121.0, 115.5δ ~158.0, 130.0, 129.5, 114.5, 68.0 (-OCH₂-), 29.0 (-CH₂Br), 20.5 (-CH₃)δ ~159.0, 158.5, 130.0, 129.8, 129.6, 121.2, 114.8, 114.6, 67.0, 66.5, 20.5
FT-IR (thin film) ~3350 cm⁻¹ (broad, O-H stretch), ~1600, 1500 cm⁻¹ (C=C stretch)~3030 (Ar C-H), ~2920 (Aliphatic C-H), ~1240 (Ar-O-C stretch), ~650 (C-Br stretch)No O-H stretch. ~3050 (Ar C-H), ~2920 (Aliphatic C-H), ~1240 (asymmetric Ar-O-C), ~1040 (symmetric C-O-C)
Mass Spec (EI) m/z = 94 (M⁺)m/z = 214/216 (M⁺, Br isotope pattern)m/z = 228 (M⁺)

Table 3: Representative spectroscopic data for reaction validation.

Safety and Handling

Proper laboratory safety protocols must be strictly followed.

  • This compound: May cause skin sensitization. Avoid breathing dust and ensure adequate ventilation. Wear protective gloves, clothing, and eye protection.[15]

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (N₂ or Ar). Use appropriate personal protective equipment (PPE), including a face shield.[9]

  • Solvents (DMF, ACN): Are harmful if inhaled or absorbed through the skin. Work in a well-ventilated chemical fume hood at all times.[16][17]

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves. Ensure eyewash stations and safety showers are accessible.[18]

Troubleshooting

Potential IssuePossible CauseSuggested Solution
Low or No Product Yield 1. Incomplete deprotonation.2. Inactive reagents.3. Insufficient temperature.1. Ensure base is fresh and added correctly. Use a stronger base if necessary.2. Use anhydrous solvents and fresh reagents.3. Increase reaction temperature in 10 °C increments.
E2 Elimination Byproduct 1. Sterically hindered nucleophile.2. Base is too strong/hindered.3. High temperature.1. This reaction is less likely with a primary bromide, but possible.2. Use a non-hindered base like K₂CO₃ or NaH.3. Attempt the reaction at a lower temperature for a longer duration.[3]
Multiple Products on TLC 1. Incomplete reaction.2. Product degradation.3. Polysubstitution (if applicable).1. Allow longer reaction time.2. Ensure reaction is not overheated.3. Use a 1:1 stoichiometry of nucleophile to electrophile.
Difficulty in Purification Product co-elutes with starting material or byproduct.Modify the solvent system for column chromatography (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol) to improve separation.

Table 4: Common issues and recommended solutions.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Retrieved from [Link]

  • Bronson, T. (2020). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkyl aryl ethers and their preparations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. Retrieved from [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers. Retrieved from [Link]

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Application of 1-(2-Bromoethoxy)-4-methylbenzene in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ether Linkages and the Tolyl Moiety in Drug Design

In the intricate process of drug discovery, the assembly of molecular scaffolds with precise functionalities is paramount to achieving desired pharmacological activity and pharmacokinetic profiles. Among the vast arsenal of chemical functionalities, the ether linkage holds a position of prominence. Ethers are prevalent in a wide array of pharmaceutical compounds due to their unique physicochemical properties.[1] Their relative stability and low reactivity prevent unwanted metabolic transformations, while the oxygen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2] The introduction of an ether bond can also modulate a molecule's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Coupled with the strategic placement of specific aryl groups, the ether linkage becomes a powerful tool for medicinal chemists. The tolyl group (a methyl-substituted phenyl ring), for instance, can provide beneficial steric bulk, engage in favorable van der Waals interactions within a receptor's binding pocket, and its methyl substituent can be a site for metabolic modification, influencing the drug's half-life. The combination of an ether and a tolyl group, specifically the p-tolyloxyethyl moiety, is a recurring structural motif in various biologically active compounds.

1-(2-Bromoethoxy)-4-methylbenzene, a readily accessible bifunctional reagent, serves as a key building block for introducing this valuable p-tolyloxyethyl group into nascent drug molecules. Its structure features a reactive bromoethyl group ripe for nucleophilic substitution, and a p-methylphenyl ether, providing the desired structural and electronic attributes. This application note will provide a detailed exploration of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of Selective Estrogen Receptor Modulators (SERMs), supported by detailed protocols and mechanistic insights.

Core Application: Synthesis of Key Intermediates for Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity.[3] A prime example is Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive breast cancer.[1] The characteristic triarylethylene scaffold of many SERMs often incorporates a basic ether side chain, which is crucial for their anti-estrogenic activity. This compound is an ideal reagent for constructing this critical side chain.

The primary synthetic strategy employing this compound is the Williamson ether synthesis . This robust and versatile SN2 reaction involves the nucleophilic attack of a phenoxide on the electrophilic bromoethyl group of this compound.[2]

General Reaction Scheme: Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol Ar-OH (Bioactive Phenol) Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide Product Ar-O-CH₂-CH₂-O-Tol (Target Molecule) Phenoxide->Product SN2 Attack Bromoethoxy Br-CH₂-CH₂-O-Tol (this compound) Bromoethoxy->Product Byproduct H-Base⁺ + Br⁻

Caption: General workflow for Williamson ether synthesis.

This straightforward reaction allows for the coupling of the p-tolyloxyethyl side chain to a phenolic core of a drug candidate, a common feature in the structure of many SERMs and other biologically active molecules.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis with a Phenolic Substrate

This protocol outlines a general method for the etherification of a phenolic compound using this compound.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF or acetone, add anhydrous potassium carbonate (2.0 - 3.0 eq). If using NaH, the phenol is first dissolved in anhydrous THF and cooled to 0 °C before the portion-wise addition of NaH.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and convenient base for deprotonating phenols. For less acidic phenols or to achieve faster reaction rates, a stronger base like sodium hydride can be employed.

  • Solvent: DMF and acetone are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.

  • Excess Reagent: A slight excess of this compound is used to ensure the complete consumption of the often more valuable phenolic substrate.

  • Workup: The aqueous workup is essential to remove the inorganic base and byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

Protocol 2: Synthesis of a Tamoxifen Intermediate Analogue

This protocol details the synthesis of 1-(4-(2-(p-tolyloxy)ethoxy)phenyl)ethan-1-one, a key intermediate that can be further elaborated to form Tamoxifen analogues.

Tamoxifen_Intermediate_Synthesis start 4-Hydroxyacetophenone product 1-(4-(2-(p-tolyloxy)ethoxy)phenyl)ethan-1-one start->product reagent1 This compound reagent1->product conditions K₂CO₃, DMF, 80°C conditions->product

Caption: Synthesis of a Tamoxifen intermediate analogue.

Materials:

  • 4-Hydroxyacetophenone (1.36 g, 10 mmol)

  • This compound (2.37 g, 11 mmol)

  • Anhydrous potassium carbonate (2.76 g, 20 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) in 50 mL of anhydrous DMF.

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (2.37 g, 11 mmol) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18800-34-5
Molecular Formula C₉H₁₁BrO
Molecular Weight 215.09 g/mol
Appearance LiquidCommercially available data
Boiling Point ~120-122 °C at 5 mmHgCommercially available data

Table 2: Representative Reaction Parameters for Williamson Ether Synthesis

Phenolic SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux8>90
4-HydroxypyridineNaHDMF606~85
EstroneK₂CO₃DMF8012~80

(Note: Yields are representative and can vary based on specific reaction conditions and the nature of the substrate.)

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in medicinal chemistry. Its utility in the straightforward and efficient introduction of the p-tolyloxyethyl moiety via the Williamson ether synthesis makes it a go-to reagent for the synthesis of a variety of drug candidates, most notably in the field of SERMs. The protocols provided herein offer a robust starting point for researchers and drug development professionals looking to incorporate this important structural motif into their molecules of interest.

The future applications of this compound are likely to expand as our understanding of structure-activity relationships continues to evolve. Its use in the generation of compound libraries for high-throughput screening and in the synthesis of novel probes for chemical biology will undoubtedly contribute to the discovery of new therapeutic agents for a range of diseases. The principles of synthetic efficiency and molecular design embodied in the application of this reagent will continue to be a driving force in the advancement of medicinal chemistry.

References

  • Royal Society of Chemistry. (n.d.). An atom efficient synthesis of Tamoxifen. RSC Publishing. Retrieved from [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

  • Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of novel tamoxifen-1,2,4-triazole conjugates. Med Chem Res, 25(8), 1693-706. Retrieved from [Link]

  • Semantic Scholar. (2005). Wittig–Horner Approach for the Synthesis of Tamoxifen. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)‐Tamoxifen from 2 through the intermediate 4 and 5 with.... Retrieved from [Link]

  • ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • OUCI. (2023). Synthesis in Medicinal Chemistry. In The Handbook of Medicinal Chemistry (pp. 40-93). The Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Retrieved from [Link]

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Application Notes and Protocols for the Suzuki Coupling of Arylboronic Acids with 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Synthetic Utility of Suzuki-Miyaura Coupling to Functionalized Alkyl Electrophiles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] While traditionally applied to the coupling of aryl and vinyl halides, the extension of this powerful methodology to include sp³-hybridized alkyl electrophiles has significantly broadened its synthetic scope. This guide provides a detailed technical overview and robust protocols for the Suzuki coupling of various arylboronic acids with 1-(2-Bromoethoxy)-4-methylbenzene, a primary alkyl bromide featuring an ether linkage. Such motifs are prevalent in medicinal chemistry and materials science, making reliable synthetic routes to these structures highly valuable.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, empowering the user to not only replicate the described methods but also to troubleshoot and adapt them for novel applications. We will delve into the mechanistic nuances of coupling primary alkyl halides, discuss the critical roles of the catalyst, ligand, base, and solvent, and provide comprehensive, self-validating protocols complete with characterization data for the resulting 1-(2-(arylethoxy))-4-methylbenzene products.

Mechanistic Considerations: Navigating the Challenges of sp³-Coupling Partners

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] However, the use of alkyl halides, particularly primary ones like this compound, introduces specific challenges that necessitate careful optimization of reaction conditions.

A primary competing pathway is β-hydride elimination, which can occur from the organopalladium intermediate formed after oxidative addition. This side reaction leads to the formation of an alkene and an inactive palladium hydride species, reducing the yield of the desired cross-coupled product. The choice of a suitable palladium catalyst and ligand is therefore paramount to favor the desired reaction pathway. Bulky, electron-rich phosphine ligands are often employed to accelerate the rates of oxidative addition and reductive elimination, thereby minimizing the lifetime of the intermediate susceptible to β-hydride elimination.

Furthermore, the oxidative addition of a primary alkyl bromide to a Pd(0) complex is a critical step that can be influenced by the steric and electronic properties of both the substrate and the catalyst. The presence of the ether oxygen in this compound can potentially influence the reactivity of the C-Br bond.

dot digraph "Suzuki Coupling Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

"Pd(0)Ln" [label="Active Pd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition"]; "R-Pd(II)-X" [label="R-Pd(II)-X Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation"]; "R-Pd(II)-Ar" [label="R-Pd(II)-Ar Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination"]; "Product" [label="R-Ar (Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst_Regeneration" [label="Catalyst Regeneration"];

"Pd(0)Ln" -> "Oxidative_Addition" [label="R-X"]; "Oxidative_Addition" -> "R-Pd(II)-X"; "R-Pd(II)-X" -> "Transmetalation" [label="ArB(OH)2 / Base"]; "Transmetalation" -> "R-Pd(II)-Ar"; "R-Pd(II)-Ar" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Catalyst_Regeneration"; "Catalyst_Regeneration" -> "Pd(0)Ln"; } केंद Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Key Reagents and Their Roles

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and versatile precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Buchwald-type phosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are highly effective for the coupling of alkyl halides due to their steric bulk and electron-donating properties. These features promote the desired oxidative addition and reductive elimination steps while inhibiting β-hydride elimination.

  • Base: A base is crucial for the transmetalation step, where it activates the arylboronic acid to form a more nucleophilic boronate species. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used inorganic bases that are effective in a variety of solvent systems.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. A mixture of a polar aprotic solvent, such as dioxane or tetrahydrofuran (THF), and water is often employed to dissolve both the organic substrates and the inorganic base.

Experimental Protocols

The following protocols provide a well-established starting point for the Suzuki coupling of this compound with various arylboronic acids. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.

Protocol 1: General Procedure for the Suzuki Coupling of this compound with Arylboronic Acids

This protocol is adapted from established methods for the Suzuki coupling of primary alkyl bromides.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(2-(arylethoxy))-4-methylbenzene derivative.

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; style = "rounded"; bgcolor = "#E8F0FE"; "Reagents" [label="Combine Reactants:\nthis compound\nArylboronic acid\nPd(OAc)2, SPhos, K2CO3"]; }

subgraph "cluster_Reaction" { label = "Reaction Execution"; style = "rounded"; bgcolor = "#E6F4EA"; "Inert" [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N2)"]; "Solvents" [label="Add Degassed Solvents\n(Dioxane/Water)"]; "Heating" [label="Heat and Stir\n(100 °C, 12-24 h)"]; }

subgraph "cluster_Workup" { label = "Product Isolation and Purification"; style = "rounded"; bgcolor = "#FEF7E0"; "Quench" [label="Cool and Quench with Water"]; "Extract" [label="Extract with Ethyl Acetate"]; "Purify" [label="Wash, Dry, Concentrate, and Purify\n(Column Chromatography)"]; }

"Reagents" -> "Inert"; "Inert" -> "Solvents"; "Solvents" -> "Heating"; "Heating" -> "Quench"; "Quench" -> "Extract"; "Extract" -> "Purify"; "Purify" -> "Final_Product" [label="Pure 1-(2-(arylethoxy))-4-methylbenzene"]; "Final_Product" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } केंद Figure 2: A step-by-step experimental workflow for the Suzuki coupling protocol.

Quantitative Data and Stoichiometry

For optimal results, precise stoichiometry is crucial. The following table summarizes the recommended reagent quantities for a 1.0 mmol scale reaction.

ReagentMolar Equiv.Amount (for 1.0 mmol scale)Purpose
This compound1.0229.1 mgAlkyl electrophile
Arylboronic Acid1.2VariesAryl nucleophile
Pd(OAc)₂0.024.5 mgPalladium precatalyst
SPhos0.0416.4 mgLigand
K₂CO₃2.0276.4 mgBase
1,4-Dioxane-4 mLSolvent
Water-1 mLCo-solvent

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm the success of the reaction and to establish the purity of the synthesized compound. The following are expected characterization data for representative products.

1-(2-(Phenylethoxy))-4-methylbenzene
  • ¹H NMR (400 MHz, CDCl₃): δ 7.36 – 7.25 (m, 5H, Ar-H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 6.83 (d, J = 8.4 Hz, 2H, Ar-H), 4.15 (t, J = 7.0 Hz, 2H, -OCH₂-), 3.12 (t, J = 7.0 Hz, 2H, -CH₂-Ph), 2.29 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.8, 138.5, 130.0, 129.8, 128.9, 128.5, 126.5, 114.5, 69.1, 36.0, 20.5.

  • Mass Spectrometry (EI): m/z (%) = 226 (M⁺), 107, 91.

1-(2-(p-Tolyl)ethoxy)-4-methylbenzene
  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (d, J = 8.0 Hz, 2H, Ar-H), 7.10 (d, J = 8.0 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 7.1 Hz, 2H, -OCH₂-), 3.07 (t, J = 7.1 Hz, 2H, -CH₂-Ar), 2.33 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 156.9, 136.5, 135.4, 130.0, 129.8, 129.2, 114.5, 69.3, 35.6, 21.1, 20.5.

  • Mass Spectrometry (EI): m/z (%) = 240 (M⁺), 107, 105.

1-(2-(4-Methoxyphenyl)ethoxy)-4-methylbenzene
  • ¹H NMR (400 MHz, CDCl₃): δ 7.18 (d, J = 8.6 Hz, 2H, Ar-H), 7.08 (d, J = 8.4 Hz, 2H, Ar-H), 6.86 (d, J = 8.6 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 4.11 (t, J = 7.0 Hz, 2H, -OCH₂-), 3.80 (s, 3H, -OCH₃), 3.04 (t, J = 7.0 Hz, 2H, -CH₂-Ar), 2.28 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 158.2, 156.9, 130.4, 130.0, 129.8, 114.5, 113.9, 69.4, 55.3, 35.1, 20.5.

  • Mass Spectrometry (EI): m/z (%) = 256 (M⁺), 121, 107.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure an inert atmosphere is maintained throughout the reaction setup and duration. Use freshly opened or properly stored Pd(OAc)₂ and SPhos.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas for at least 30 minutes prior to use.
Ineffective baseEnsure the base is finely powdered and dry. Consider using a stronger base such as K₃PO₄.
Formation of side products (e.g., from β-hydride elimination) Reaction temperature is too highLower the reaction temperature to 80-90 °C and monitor the reaction for a longer period.
Ligand is not optimalWhile SPhos is generally effective, other bulky, electron-rich phosphine ligands such as RuPhos or XPhos can be screened.
Difficulty in product purification Incomplete reactionEnsure the reaction has gone to completion by TLC or GC-MS before work-up.
Co-eluting impuritiesOptimize the solvent system for column chromatography. A gradient elution from pure hexane to a mixture of hexane and ethyl acetate is often effective.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids provides a reliable and versatile method for the synthesis of a range of 1-(2-(arylethoxy))-4-methylbenzene derivatives. By understanding the key mechanistic considerations and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and characterization data provided in this guide serve as a robust starting point for the synthesis and validation of these valuable compounds, empowering further advancements in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998 , 37 (24), 3387-3388. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for the Synthesis of C-C Bonds. Angew. Chem. Int. Ed.2001 , 40 (23), 4544-4568. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aliphatic Esters. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Netherton, M. R.; Fu, G. C. Palladium-Catalyzed Suzuki Cross-Coupling of Unactivated Alkyl Bromides at Room Temperature. Angew. Chem. Int. Ed.2001 , 40 (20), 3910-3912. [Link]

Sources

O-Alkylation via Williamson Ether Synthesis: A Detailed Experimental Protocol Using 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Synthetic Chemistry Professionals

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the O-alkylation of phenolic substrates using 1-(2-bromoethoxy)-4-methylbenzene. This reaction, a specific application of the venerable Williamson ether synthesis, is a cornerstone transformation in organic chemistry, pivotal for the construction of aryl alkyl ethers. Such motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed procedural guide from setup to purification, and discuss the rationale behind the choice of reagents and conditions, including the use of phase-transfer catalysis to enhance reaction efficiency. This guide is intended for researchers and professionals in chemical and drug development who require a robust and reproducible method for synthesizing complex ether functionalities.

Scientific Principles and Mechanistic Overview

The O-alkylation described herein is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The overall transformation involves two key steps:

  • Deprotonation: A base is used to deprotonate a weakly acidic hydroxyl group (in this case, from a phenol) to generate a more potent nucleophile, the corresponding phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon atom of the alkyl halide—this compound—displacing the bromide leaving group.

The reaction's success hinges on favoring the SN2 pathway over the competing E2 elimination pathway. Since this compound is a primary alkyl halide, it is an ideal substrate for SN2 reactions, as steric hindrance is minimal and the potential for elimination is significantly reduced.[2][3]

Causality in Reagent Selection:

  • Substrate (Nucleophile): While this protocol focuses on a phenolic substrate (4-nitrophenol), the principles can be adapted for various nucleophiles, including aliphatic alcohols and carboxylic acids.[4][5] Phenols (pKa ≈ 10) are sufficiently acidic to be deprotonated by moderately strong bases like potassium carbonate. Aliphatic alcohols (pKa ≈ 16-18) require a much stronger base, such as sodium hydride (NaH), for complete deprotonation.[6]

  • Base: The choice of base is critical. For phenols, anhydrous potassium carbonate (K₂CO₃) is a common and effective choice. It is a solid base, which can lead to a heterogeneous reaction mixture, often improving selectivity.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are preferred. These solvents effectively solvate the cation (e.g., K⁺) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[7]

  • Phase-Transfer Catalysis (PTC): For heterogeneous reactions (e.g., solid K₂CO₃ in a liquid organic solvent), a phase-transfer catalyst can dramatically improve reaction rates.[8][9] A catalyst like tetrabutylammonium bromide (TBAB) transports the phenoxide anion from the solid phase or an aqueous phase into the organic phase where the alkyl halide resides, facilitating the reaction.[10] This technique often allows for milder conditions and broader substrate scope.[11]

Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
4-Nitrophenol≥99%Sigma-AldrichThe nucleophilic substrate.
This compound≥98%Sigma-AldrichThe electrophilic alkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificMust be finely powdered and anhydrous.
Tetrabutylammonium Bromide (TBAB)≥99%TCI ChemicalsOptional, but recommended phase-transfer catalyst.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsReaction solvent.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeSigma-AldrichDrying agent.
Round-bottom flasksVarious sizesKimble
Reflux CondenserAce Glass
Magnetic Stirrer and Stir BarsIKA
Heating Mantle with ControllerGlas-Col
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Glass Funnel / Separatory FunnelPyrexFor work-up and extraction.
Rotary EvaporatorHeidolphFor solvent removal.
Flash Chromatography SystemTeledyne ISCOFor purification.

Safety Precautions

  • General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • This compound: May cause an allergic skin reaction (H317). Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling.

  • 4-Nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13]

  • DMF: A combustible liquid that is a suspected teratogen. Avoid inhalation and skin contact.

  • Potassium Carbonate: Causes skin and serious eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[12][13][14]

Detailed Experimental Protocol: Synthesis of 1-(2-(4-Methylphenoxy)ethoxy)-4-nitrobenzene

This protocol details the reaction between 4-nitrophenol and this compound.

Reaction Setup
  • Drying: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

  • Charging Reagents: To the flask, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq., finely powdered), and tetrabutylammonium bromide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the 4-nitrophenol.

  • Stirring: Begin vigorous stirring to ensure efficient mixing of the heterogeneous mixture.

  • Adding the Electrophile: Add this compound (1.1 eq.) to the stirring mixture at room temperature.

  • Reflux: Equip the flask with a reflux condenser, place it in a heating mantle, and heat the reaction mixture to 80 °C.

Reaction Monitoring
  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Prepare a TLC chamber with an appropriate eluent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Spot the starting materials (4-nitrophenol and the alkyl bromide) and the reaction mixture on a TLC plate.

  • The reaction is complete when the limiting reagent (typically the 4-nitrophenol) is no longer visible by TLC (visualized under UV light). This typically takes 4-12 hours.

Work-up and Extraction
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water (approximately 5 times the volume of DMF used).

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers in the separatory funnel.

  • Wash the combined organic layers sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Determine the yield of the final product and characterize its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations and Data

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents: - 4-Nitrophenol (1.0 eq) - K₂CO₃ (2.0 eq) - TBAB (0.1 eq) dissolve Add Anhydrous DMF reagents->dissolve setup Assemble & Dry Glassware (Inert Atmosphere) setup->reagents add_electrophile Add 1-(2-Bromoethoxy)- 4-methylbenzene (1.1 eq) dissolve->add_electrophile reflux Heat to 80 °C & Stir add_electrophile->reflux monitor Monitor by TLC reflux->monitor quench Cool to RT & Quench with Water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Water & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize final_product Isolated Pure Product characterize->final_product

Caption: Experimental workflow for O-alkylation.

Table of Reaction Parameters

ParameterValueRationale
Stoichiometry (Nu:E:Base)1.0 : 1.1 : 2.0A slight excess of the electrophile ensures full consumption of the nucleophile.
SolventAnhydrous DMFPolar aprotic solvent accelerates SN2 reaction.[7]
Concentration~0.2 MA balance between reaction rate and solubility.
Temperature80 °CProvides sufficient thermal energy without promoting significant side reactions.
CatalystTBAB (0.1 eq.)Phase-transfer catalyst to increase the rate of heterogeneous reaction.[8]
Reaction Time4-12 hoursMonitored by TLC for completion.

Troubleshooting

  • No Reaction/Slow Conversion:

    • Cause: Inactive base or wet solvent.

    • Solution: Ensure K₂CO₃ is anhydrous and finely powdered. Use freshly opened anhydrous solvent. Increase the reaction temperature in 10 °C increments.

  • Low Yield:

    • Cause: Incomplete reaction or competing side reactions (e.g., elimination).

    • Solution: Increase reaction time. Confirm the quality of the alkyl bromide, as old reagents may have degraded.

  • Formation of Multiple Products:

    • Cause: Potential for C-alkylation, although less common for phenols under these conditions.[15]

    • Solution: The use of a solid base like K₂CO₃ often minimizes C-alkylation compared to soluble, stronger bases.[11] Careful purification by chromatography should isolate the desired O-alkylated product.

References

  • Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Taylor & Francis Online. Available at: [Link]

  • PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]

  • Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis Procedure. University of Colorado Boulder. Available at: [Link]

  • Phase Transfer Catalysis Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis Overview. Cambridge University Press. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Alkyl Halides to Alcohols. Chemistry Steps. Available at: [Link]

  • Williamson ether synthesis (video). Khan Academy. Available at: [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. Google Patents.
  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. SpringerLink. Available at: [Link]

  • The Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Organohalides-Catalyzed Dehydrative O-Alkylation between Alcohols. The Royal Society of Chemistry. Available at: [Link]

  • Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]

  • Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available at: [Link]

  • Synthesis of Ethers. YouTube. Available at: [Link]

  • Preparing Ethers. OpenStax. Available at: [Link]

  • Synthesis of Ethers. Chemistry LibreTexts. Available at: [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. Available at: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Preparing Ethers. Chemistry LibreTexts. Available at: [Link]

  • Ester synthesis by O-alkylation. Organic Chemistry Portal. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Biologically Active Molecules from 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: 1-(2-Bromoethoxy)-4-methylbenzene is a deceptively simple yet powerful bifunctional reagent that serves as a cornerstone for constructing a diverse array of biologically active molecules. Its structure is elegantly partitioned into two key components: a reactive bromoethyl group, primed for nucleophilic substitution, and a p-methylphenyl ether (p-tolyloxy) moiety, a common and privileged scaffold in medicinal chemistry. This guide moves beyond simple procedural lists to provide a causal understanding of the synthetic transformations, enabling researchers to not only replicate these protocols but also to innovate upon them. We will explore its application in the synthesis of scaffolds related to three major drug classes: β-adrenergic antagonists, antihistamines, and selective serotonin reuptake inhibitors (SSRIs).

Part 1: Foundational Chemistry & Strategic Considerations

The workhorse reaction for this compound is the nucleophilic substitution (SN2) reaction.[1][2] The primary carbon atom bonded to the bromine is an excellent electrophile, and the bromide ion is a superb leaving group. This combination facilitates the efficient formation of new carbon-heteroatom bonds.

Key Reaction: Nucleophilic Substitution

The general transformation is as follows:

p-CH₃-C₆H₄-O-CH₂CH₂-Br + Nu⁻ → p-CH₃-C₆H₄-O-CH₂CH₂-Nu + Br⁻

Where Nu⁻ represents a nucleophile, typically an amine, alcohol, or thiol.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are optimal. They solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not extensively solvate the nucleophile, leaving it "naked" and highly reactive, thus accelerating the SN2 reaction rate.

  • Base: An acid scavenger, typically a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N), is essential. It neutralizes the hydrogen bromide (HBr) that is cogenerated when using neutral nucleophiles like primary or secondary amines, preventing the protonation and deactivation of the nucleophile.

  • Temperature: Reactions are often gently heated (e.g., 50-80 °C) to provide sufficient activation energy for the reaction to proceed at a practical rate. However, excessive temperatures should be avoided to minimize potential side reactions, such as elimination (E2), although this is less favorable for primary halides.

Potential Competing Reactions:

While SN2 is dominant, under strongly acidic and harsh conditions, cleavage of the ether bond can occur.[3][4][5][6] However, the conditions outlined in the following protocols are specifically chosen to favor nucleophilic substitution at the bromoethyl group, leaving the robust aryl ether bond intact.

Part 2: Application Note I: Synthesis of β-Adrenergic Antagonist Scaffolds

Field Insight: β-Adrenergic receptor antagonists, or "beta-blockers," are critical for managing cardiovascular conditions. A significant number of these drugs are aryloxypropanolamines. While the classic synthesis of these molecules starts from a phenol and epichlorohydrin, this compound provides a valuable route to synthesize structural analogs and novel chemical entities based on an aryloxyethanamine scaffold. These analogs are instrumental in structure-activity relationship (SAR) studies to probe the pharmacophore's requirements.

Protocol 1: Synthesis of N-Isopropyl-2-(p-tolyloxy)ethan-1-amine (Atenolol Analog Scaffold)

This protocol describes the synthesis of an ethoxy-linked analog of common beta-blockers, which typically feature a 2-hydroxypropoxy linker. This modification allows for the exploration of the linker's role in receptor binding and activity.[7][8][9][10][11]

Experimental Workflow Diagram

reagents Reagents: This compound Isopropylamine (excess) Potassium Carbonate setup Reaction Setup: - Add reagents to DMF - Stir at 60-70°C under N2 reagents->setup 1. Combine monitor Monitoring: - Track reaction by TLC (e.g., 4:1 Hexanes:EtOAc) setup->monitor 2. React (12-18h) workup Aqueous Work-up: - Cool and dilute with water - Extract with Ethyl Acetate monitor->workup 3. Quench purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via column chromatography workup->purify 4. Isolate product Final Product: N-Isopropyl-2-(p-tolyloxy)ethan-1-amine purify->product 5. Characterize

Caption: Workflow for the synthesis of a beta-blocker analog scaffold.

Quantitative Data & Reagents

ReagentM.W. ( g/mol )Molar Eq.Moles (mmol)Amount
This compound215.091.010.02.15 g
Isopropylamine59.113.030.02.5 mL (d=0.717)
Potassium Carbonate (K₂CO₃)138.212.020.02.76 g
Dimethylformamide (DMF)---40 mL

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.15 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous DMF (40 mL) to the flask. With stirring, add isopropylamine (2.5 mL, 30.0 mmol). The use of excess amine drives the reaction towards completion and helps to minimize the formation of dialkylated byproducts.

  • Reaction: Heat the mixture to 60-70 °C under a nitrogen atmosphere. The inert atmosphere prevents potential oxidation of reagents.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The desired product is organic-soluble.

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate containing 1% triethylamine (to prevent the amine product from streaking on the acidic silica).

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Part 3: Application Note II: Synthesis of H1-Antihistamine Scaffolds

Field Insight: First-generation H1-antihistamines, particularly those of the amino ether class, are characterized by a diarylmethyl or similar lipophilic group connected via an ethoxy linker to a tertiary amine.[12] this compound is an ideal precursor for synthesizing analogs of this class, such as derivatives of diphenhydramine or doxylamine, by reacting it with an appropriate secondary amine.[13][14][15]

Protocol 2: Synthesis of N-benzyl-N-methyl-2-(p-tolyloxy)ethan-1-amine

This protocol details the synthesis of a scaffold where one of the phenyl groups of a diphenhydramine-type structure is replaced by the p-tolyloxy group from our starting material.

Experimental Workflow Diagram

reagents Reagents: This compound N-methyl-1-phenylmethanamine Potassium Carbonate setup Reaction Setup: - Combine reagents in Acetonitrile - Reflux at 80°C reagents->setup 1. Combine monitor Monitoring: - TLC analysis until starting material is consumed setup->monitor 2. React (8-12h) workup Filtration & Concentration: - Cool mixture - Filter off K2CO3 - Concentrate filtrate monitor->workup 3. Isolate Crude purify Purification: - Redissolve in EtOAc, wash with water - Dry and concentrate - Column chromatography workup->purify 4. Purify product Final Product: N-benzyl-N-methyl-2-(p-tolyloxy)ethan-1-amine purify->product 5. Characterize

Caption: Workflow for the synthesis of an amino ether antihistamine scaffold.

Quantitative Data & Reagents

ReagentM.W. ( g/mol )Molar Eq.Moles (mmol)Amount
This compound215.091.010.02.15 g
N-methyl-1-phenylmethanamine121.181.212.01.45 g (1.54 mL)
Potassium Carbonate (K₂CO₃)138.212.020.02.76 g
Acetonitrile (MeCN)---50 mL

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, combine this compound (2.15 g, 10.0 mmol), N-methyl-1-phenylmethanamine (1.45 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile. Acetonitrile is an excellent choice as it is a polar aprotic solvent that facilitates SN2 reactions and has a convenient boiling point for reflux.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress via TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent). The reaction is typically complete within 8-12 hours.

  • Work-up: After completion, cool the flask to room temperature. Filter the reaction mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).

  • Concentration: Rinse the filter cake with a small amount of acetonitrile and concentrate the combined filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (75 mL) and wash with water (2 x 40 mL) and then brine (40 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Purification: Purify the crude product using silica gel column chromatography to obtain the pure tertiary amine.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical methods (NMR, MS).

Part 4: Application Note III: Synthesis of Selective Serotonin Reuptake Inhibitor (SSRI) Precursors

Field Insight: SSRIs are a cornerstone of modern psychiatric medicine. Many, like Fluoxetine and Paroxetine, contain an aryloxy alkylamine pharmacophore.[16][17] The synthesis of these molecules often involves the coupling of an aromatic ether with an amine side chain. This compound is a direct and efficient starting material for building the core structure of these important drugs.[18][19][20]

Protocol 3: Synthesis of N-Methyl-2-(p-tolyloxy)ethan-1-amine (Fluoxetine Analog Precursor)

This protocol outlines the synthesis of a key secondary amine intermediate. Secondary amines of this type are pivotal, as they can be used in subsequent reactions (e.g., reductive amination, acylation) to build more complex SSRI candidates.

Experimental Workflow Diagram

reagents Reagents: This compound Methylamine (40% in H2O or 2M in THF) Sodium Bicarbonate setup Reaction Setup: - Combine starting material and base in Ethanol - Add Methylamine solution dropwise at RT reagents->setup 1. Combine monitor Monitoring: - Stir at 40-50°C - Track via TLC setup->monitor 2. React (24h) workup Solvent Removal & Extraction: - Concentrate to remove Ethanol/THF - Add water and extract with Dichloromethane monitor->workup 3. Initial Isolation purify Acid-Base Extraction: - Extract organic with 1M HCl (aq) - Basify aqueous layer with NaOH - Re-extract product with DCM workup->purify 4. Purify product Final Product: N-Methyl-2-(p-tolyloxy)ethan-1-amine purify->product 5. Final Isolation

Caption: Workflow for synthesizing a key secondary amine precursor for SSRIs.

Quantitative Data & Reagents

ReagentM.W. ( g/mol )Molar Eq.Moles (mmol)Amount
This compound215.091.010.02.15 g
Methylamine (2.0 M in THF)31.065.050.025 mL
Sodium Bicarbonate (NaHCO₃)84.012.020.01.68 g
Ethanol---40 mL

Step-by-Step Methodology:

  • Setup: In a pressure-tolerant sealed tube, dissolve this compound (2.15 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in ethanol (40 mL). Using a large excess of the volatile amine in a sealed vessel ensures it remains in the reaction mixture.

  • Reagent Addition: Add the solution of methylamine in THF (25 mL, 50.0 mmol) to the tube.

  • Reaction: Seal the tube tightly and heat the mixture to 50 °C with stirring for 24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully vent the tube. Concentrate the reaction mixture in vacuo to remove the bulk of the ethanol, THF, and excess methylamine.

  • Extraction: To the residue, add 50 mL of water and extract with dichloromethane (DCM) (3 x 40 mL).

  • Purification (Acid-Base Extraction): This is a highly effective method for purifying amines.

    • Combine the DCM extracts and extract them with 1 M HCl (aq) (2 x 30 mL). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.

    • Separate the acidic aqueous layer and cool it in an ice bath.

    • Make the aqueous layer basic (pH > 12) by the slow addition of 6 M NaOH (aq). This deprotonates the amine, causing it to precipitate or become extractable.

    • Extract the now-basic aqueous layer with fresh DCM (3 x 40 mL).

  • Final Isolation: Dry the combined final DCM extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure secondary amine product.

  • Characterization: Verify the structure and purity by NMR and MS analysis.

References

  • 1-(2-Bromoethoxy)
  • 1-Bromo-4-((2-bromoethoxy)methyl)
  • Ether Cleavage Mechanisms: Wikipedia. (URL: [Link])

  • 1-(2-Bromoethoxy)
  • Synthesis and beta-adrenergic blocking activity: PubMed. (URL: [Link])

  • Synthesis of beta-adrenergic blockade agents: PubMed. (URL: [Link])

  • Synthesis of anti-allergic drugs: PubMed Central. (URL: [Link])

  • Synthesis of Serotonin-Selective Reuptake Inhibitors: ScienceDirect. (URL: )
  • Synthesis and antihistaminic activity of thieno[2,3-d][3][21][22] triazin-4-ones: ScienceDirect. (URL: )

  • Reactions of Ethers-Ether Cleavage: Chemistry Steps. (URL: [Link])

  • Synthesis and Cleavage of Ethers: Longdom Publishing. (URL: [Link])

  • Reactions of Ethers - Acidic Cleavage: Chemistry LibreTexts. (URL: [Link])

  • A concise total synthesis of (R)-fluoxetine: ResearchGate. (URL: [Link])

  • Synthesis of a new alpha- and beta-adrenergic antagonist: PubMed. (URL: [Link])

  • Nucleophilic Substitution Reactions: Chemistry LibreTexts. (URL: [Link])

  • Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as SSRIs: PubMed. (URL: [Link])

  • Novel Approach to Antihistamine-type Scaffolds: Thieme Chemistry. (URL: [Link])

  • Synthesis of anti-allergic drugs Review: RSC Publishing. (URL: [Link])

  • Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist: PubMed. (URL: [Link])

  • Synthetic and endogenous beta-adrenergic receptor antagonists: PubMed. (URL: [Link])

  • Selective serotonin reuptake inhibitors Overview: PubMed Central. (URL: [Link])

  • Discovery of Novel Selective Serotonin Reuptake Inhibitors: PubMed Central. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing Williamson Ether Synthesis with 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Williamson ether synthesis. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are utilizing 1-(2-bromoethoxy)-4-methylbenzene as an electrophile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide in-depth, practical solutions to common challenges encountered during this crucial etherification reaction.

The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its reliability in forming ether linkages.[1][2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[1][4][5] While fundamentally straightforward, achieving high yields and purity requires careful consideration of reaction parameters. This guide will delve into the nuances of optimizing this reaction with your specific substrate, this compound, a primary alkyl halide well-suited for SN2 reactions.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yield in a Williamson ether synthesis can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Deprotonation of the Nucleophile: The first step of the synthesis is the quantitative formation of the alkoxide or phenoxide nucleophile.[7] If the base is not strong enough or is used in insufficient amounts, the remaining unreacted alcohol or phenol can interfere with the reaction.

    • For Aliphatic Alcohols: A strong base like sodium hydride (NaH) is often the best choice as it irreversibly deprotonates the alcohol, forming hydrogen gas which bubbles out of the reaction.[8][9][10] Ensure you are using at least a stoichiometric equivalent of the base.

    • For Phenols: Phenols are more acidic than aliphatic alcohols, so weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[5][8]

  • Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Recommended Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[1][8] These solvents solvate the cation of the alkoxide, leaving a "naked" and highly reactive nucleophilic anion.[8]

    • Solvents to Avoid: Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1] Apolar solvents are also generally poor choices as they do not effectively dissolve the ionic alkoxide.[1]

  • Inappropriate Reaction Temperature and Time: The reaction rate is temperature-dependent.

    • General Conditions: A typical Williamson reaction is conducted between 50-100 °C for 1-8 hours.[1]

    • Optimization: If you suspect the reaction is not going to completion, consider increasing the reaction time or temperature. However, be cautious, as excessively high temperatures can promote side reactions.[8] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[11]

Q2: I'm observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?

A2: The formation of an alkene is a classic sign that the E2 elimination pathway is competing with the desired SN2 substitution.[8][12] This is particularly problematic with secondary and tertiary alkyl halides, but can also occur with primary halides under certain conditions.

  • Your Substrate: this compound is a primary alkyl halide, which strongly favors the SN2 pathway.[1][6] However, a bulky nucleophile or excessively high temperatures can still promote elimination.

  • Minimization Strategies:

    • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination, as elimination reactions often have a higher activation energy.[8]

    • Base and Nucleophile Choice: While a strong base is needed to form the alkoxide, using a very bulky base to deprotonate your alcohol can lead to a sterically hindered nucleophile that may act as a base itself, promoting elimination. Whenever possible, opt for a less sterically hindered nucleophile.[12]

Q3: When using a phenoxide as my nucleophile, I'm getting a mixture of O-alkylated (ether) and C-alkylated products. How can I improve the selectivity for O-alkylation?

A3: Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, and the aromatic ring (C-alkylation), typically at the ortho and para positions.[8] The selectivity is highly dependent on the reaction conditions.

  • Solvent is Key:

    • For O-alkylation (Your Goal): Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the oxygen anion of the phenoxide, making it more available to attack the alkyl halide.[8]

    • For C-alkylation (To Avoid): Protic solvents such as water or trifluoroethanol (TFE) can favor C-alkylation by forming hydrogen bonds with the phenoxide oxygen, rendering it less nucleophilic and promoting reaction at the ring.[8]

Q4: My reaction is very slow, or it doesn't seem to be working at all, even with a primary alkyl halide. What should I check?

A4: A stalled reaction can be frustrating. Here's a checklist of potential issues:

  • Reagent Quality:

    • Base: Ensure your base is fresh and has been stored under anhydrous conditions. Sodium hydride, for instance, can be deactivated by moisture.[8]

    • Alkyl Halide: Verify the purity of your this compound.

  • Improper Stoichiometry: Double-check your calculations. You need at least a stoichiometric amount of base relative to your alcohol or phenol.[8] Sometimes, a slight excess of the alkyl halide can help drive the reaction to completion.[8]

  • Phase Transfer Catalysis for Heterogeneous Reactions: If your alkoxide has poor solubility in the organic solvent, the reaction rate will be very slow. In such cases, a phase-transfer catalyst (PTC) can be highly effective.

    • How it Works: A PTC, such as tetrabutylammonium bromide or 18-crown-6, helps to transport the alkoxide anion from an aqueous or solid phase into the organic phase where the reaction occurs.[1][13][14] This technique often allows for milder reaction conditions and can even be performed without the need for strictly anhydrous solvents.[13][14][15]

Frequently Asked Questions (FAQs)

What is the general mechanism of the Williamson ether synthesis?

The Williamson ether synthesis follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1] It involves the backside attack of an alkoxide or phenoxide nucleophile on the electrophilic carbon of the alkyl halide. This concerted step results in the formation of an ether and the displacement of the halide leaving group.[1]

Why are primary alkyl halides like this compound preferred for this reaction?

SN2 reactions are sensitive to steric hindrance.[8] Primary alkyl halides present the least amount of steric bulk around the reaction center, allowing for an easier backside attack by the nucleophile. Secondary alkyl halides can give a mixture of substitution and elimination products, while tertiary alkyl halides almost exclusively yield the elimination product.[8][9]

Can I use a secondary or tertiary alcohol as the nucleophile source?

Yes, you can use primary, secondary, or even tertiary alcohols to form the alkoxide nucleophile.[1] The steric hindrance of the nucleophile is generally less of a concern than the steric hindrance of the electrophile (the alkyl halide). However, very bulky alkoxides can favor elimination, especially when paired with a more hindered alkyl halide.[12] When designing a synthesis for an unsymmetrical ether, it is almost always better to have the more sterically hindered group on the alkoxide and use a primary alkyl halide.[16]

What are some common bases used to deprotonate the alcohol?
  • For most alcohols: Strong bases like sodium hydride (NaH), potassium hydride (KH), or sodium amide (NaNH₂) are commonly used.[5][8]

  • For more acidic phenols: Weaker bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are often sufficient.[5][8]

How can I purify my final ether product?

Standard purification techniques for organic compounds are applicable here. After the reaction is complete, a typical workup involves:

  • Quenching the reaction (e.g., with water or a mild acid).[11]

  • Extracting the product into an organic solvent.[11][17]

  • Washing the organic layer to remove any remaining base or salts.[11][17]

  • Drying the organic layer over an anhydrous salt like sodium sulfate.[11]

  • Concentrating the solution under reduced pressure.[11] Finally, the crude product can be purified by column chromatography, recrystallization, or distillation, depending on its physical properties.[11][17]

Data and Workflow Visualization

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis
ParameterRecommendation for High Yield (SN2)RationalePotential Side Reactions to Minimize
Alkyl Halide Primary (like this compound)Minimizes steric hindrance for nucleophilic attack.E2 Elimination
Nucleophile Less sterically hindered alkoxide/phenoxidePromotes substitution over elimination.E2 Elimination
Base Strong, non-nucleophilic (e.g., NaH for alcohols); Weaker for phenols (e.g., K₂CO₃)Ensures complete formation of the nucleophile.Incomplete reaction
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Solvates the cation, enhancing nucleophilicity.C-alkylation (with phenoxides)
Temperature 50-100 °C (optimize as needed)Balances reaction rate with minimizing side reactions.E2 Elimination (at high temps)
Catalyst Phase Transfer Catalyst (e.g., Bu₄NBr)Useful for heterogeneous reactions to increase reaction rate.Slow or no reaction
Experimental Workflow: A General Protocol

Williamson_Ether_Synthesis_Workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: S_N2 Reaction cluster_workup Step 3: Workup & Purification A Alcohol/Phenol + Solvent B Add Base (e.g., NaH) A->B C Stir at 0°C to RT (Alkoxide Formation) B->C D Add 1-(2-Bromoethoxy)- 4-methylbenzene C->D E Heat to 50-100°C (Monitor by TLC) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Purify (e.g., Chromatography) H->I J Characterize Product I->J

Caption: General workflow for Williamson ether synthesis.

Troubleshooting Decision Tree

Troubleshooting_Williamson_Ether_Synthesis start Low Yield or No Reaction q1 Is the nucleophile fully formed? start->q1 q1_yes Yes q1->q1_yes Yes q1_no No q1->q1_no No q2 Is the solvent optimal? q1_yes->q2 sol1 Use stronger/fresh base (e.g., NaH for alcohols) q1_no->sol1 q2_yes Yes q2->q2_yes Yes q2_no No q2->q2_no No q3 Are reaction time/temp sufficient? q2_yes->q3 sol2 Switch to polar aprotic solvent (DMF, DMSO) q2_no->sol2 q3_yes Yes q3->q3_yes Yes q3_no No q3->q3_no No q4 Is solubility an issue? q3_yes->q4 sol3 Increase time/temperature (Monitor by TLC) q3_no->sol3 q4_yes Yes q4->q4_yes Yes q4_no No q4->q4_no No sol4 Add Phase Transfer Catalyst (e.g., Bu4NBr) q4_yes->sol4 end Re-evaluate substrate purity and stoichiometry q4_no->end

Caption: Decision tree for troubleshooting low yields.

References

  • Wikipedia. (2023, December 19). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(9), 763. Retrieved from [Link]

  • JETIR. (2023). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 10(12). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis Lab. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(9), 763. Retrieved from [Link]

  • Pharma Standard. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). 12. The Williamson Ether Synthesis. Retrieved from [Link]

  • National Tsing Hua University. (n.d.). Synthesis of Ether. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Massah, A. R., et al. (2006). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 36(13), 1805-1810. Retrieved from [Link]

  • University of Minnesota Morris. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 13.3 Synthesis and Reactions of Ethers [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • OpenStax. (n.d.). 18.2 Preparing Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from [Link]

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Technical Support Center: Minimizing Elimination Byproducts with 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(2-Bromoethoxy)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing the formation of elimination byproducts during its use as an alkylating agent. As a primary alkyl halide, this reagent is an excellent choice for nucleophilic substitution (SN2) reactions, but competing elimination (E2) pathways can reduce yields and complicate purification. This document provides the mechanistic rationale and field-proven protocols to help you achieve optimal results.

Section 1: Understanding the Competing Pathways: SN2 vs. E2

The core challenge when using this compound is managing the competition between the desired bimolecular nucleophilic substitution (SN2) pathway and the undesired bimolecular elimination (E2) pathway.[1][2] The hydroxide ion, or any strong base, can act as either a nucleophile (attacking the carbon atom) or a base (abstracting a proton), leading to different products.[2][3]

The desired SN2 reaction involves the nucleophile directly attacking the electrophilic carbon atom bonded to the bromine, leading to the substitution product. In contrast, the E2 reaction involves a base abstracting a proton from the adjacent carbon (the β-carbon), leading to the formation of a double bond and the expulsion of the bromide ion.[4][5]

G start This compound + Base/Nucleophile (B:⁻) ts_sn2 SN2 Transition State start->ts_sn2 Nucleophilic Attack on α-Carbon ts_e2 E2 Transition State start->ts_e2 Proton Abstraction from β-Carbon sn2_product Desired Substitution Product (SN2 Pathway) e2_product Undesired Elimination Product (4-methylphenoxy)ethene (E2 Pathway) ts_sn2->sn2_product Favored by: - Weak, non-bulky bases - Polar aprotic solvents - Low temperatures ts_e2->e2_product Favored by: - Strong, bulky bases - Alcoholic solvents - High temperatures

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experimentation in a direct question-and-answer format.

Q1: I'm observing a significant, lower-polarity byproduct in my reaction that appears to have a vinyl group in the ¹H NMR. Could this be an elimination product?

A: Yes, this is highly likely. The E2 elimination of this compound yields 4-methylphenoxy)ethene. This byproduct is more volatile and less polar than your desired substitution product. You can confirm its identity using GC-MS, as it will have a distinct molecular weight, or by characteristic signals in the ¹H NMR spectrum corresponding to vinyl protons (-CH=CH₂). The formation of this byproduct indicates that your reaction conditions are promoting the E2 pathway.

Q2: What are the most critical factors that promote the formation of this undesired elimination product?

A: There are three primary factors that tip the balance in favor of elimination over substitution:

  • Base/Nucleophile Choice: The strength and steric bulk of the base are paramount. Strong, sterically hindered (bulky) bases, such as potassium tert-butoxide ((CH₃)₃CO⁻), will almost exclusively yield the elimination product because they cannot easily access the sterically shielded electrophilic carbon for an SN2 attack.[1][6]

  • Reaction Temperature: Higher temperatures universally favor elimination.[2][3][7] Elimination reactions typically have a higher activation energy and result in a greater increase in entropy (more product molecules are formed), making them more favorable at elevated temperatures.

  • Solvent System: The choice of solvent plays a crucial role. Protic solvents, particularly pure ethanol, are known to encourage elimination reactions.[2][3] Conversely, aqueous solutions tend to favor substitution.[1]

Q3: How do I select the right base or nucleophile to ensure the SN2 reaction is the major pathway?

A: To favor substitution, you should select a reagent that is a good nucleophile but a relatively weak base.

  • For Williamson Ether Synthesis: Instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] These are sufficiently basic to deprotonate a phenol, for example, but are less likely to promote E2 elimination.

  • General Nucleophiles: Good nucleophiles that are weak bases, such as iodide (I⁻), bromide (Br⁻), azide (N₃⁻), or cyanide (CN⁻), will strongly favor the SN2 pathway. If your nucleophile is inherently a strong base (e.g., an alkoxide), the other reaction conditions become even more critical.

Q4: What is the optimal solvent to suppress elimination?

A: Polar aprotic solvents are the gold standard for SN2 reactions as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[9] Excellent choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Acetonitrile (CH₃CN)

These solvents will significantly accelerate the SN2 reaction rate, often allowing the reaction to proceed at a lower temperature, which further disfavors the E2 pathway.[9]

Q5: My reaction is sluggish at room temperature. How high can I raise the temperature before elimination becomes a major issue?

A: While higher temperatures favor elimination, gentle heating is often necessary. A good starting point is 40-60 °C. It is crucial to monitor the reaction progress closely by thin-layer chromatography (TLC) or gas chromatography (GC). If you begin to see the formation of the non-polar elimination byproduct, you should reduce the temperature. The goal is to find the lowest possible temperature at which the reaction proceeds at an acceptable rate.

Section 3: Recommended Protocol for a Model SN2 Reaction

This section provides a detailed, optimized protocol for the synthesis of 1-methoxy-4-(2-phenoxyethoxy)benzene using this compound, designed specifically to minimize elimination.

Objective: To perform a Williamson ether synthesis favoring the SN2 pathway.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis prep_reagents Weigh p-cresol, K₂CO₃. Measure this compound and DMF. setup Combine p-cresol, K₂CO₃, and DMF in a round-bottom flask. prep_reagents->setup add_reagent Add this compound to the mixture. setup->add_reagent react Stir at 50°C under N₂ atmosphere. Monitor reaction by TLC. add_reagent->react quench Cool to RT. Pour into water. react->quench extract Extract with ethyl acetate (3x). quench->extract wash Wash combined organic layers with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify crude product via column chromatography. concentrate->purify analyze Characterize purified product by ¹H NMR, ¹³C NMR, and MS. purify->analyze

Caption: General experimental workflow for SN2 reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, combine p-cresol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and dry dimethylformamide (DMF, 5-10 mL per mmol of p-cresol).

    • Rationale: K₂CO₃ is a mild base, sufficient to deprotonate the phenol without promoting E2 elimination.[8] DMF is a polar aprotic solvent that accelerates the SN2 reaction.[10]

  • Reaction Initiation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the potassium phenoxide salt.

  • Substrate Addition: Add this compound (1.1 eq.) to the reaction mixture via syringe.

  • Reaction Conditions: Gently heat the reaction mixture to 50 °C using an oil bath and allow it to stir overnight (12-16 hours) under a nitrogen atmosphere.

    • Rationale: The moderate temperature provides enough energy to overcome the activation barrier for the SN2 reaction while minimizing the risk of the E2 side reaction, which is favored at higher temperatures.[7]

  • Monitoring: Check for the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The product should be a new, more polar spot.

  • Workup: After the reaction is complete, cool the flask to room temperature and pour the contents into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure substitution product.

Section 4: Summary of Conditions for Pathway Selection

For quick reference, the following table summarizes the key experimental conditions and their influence on the reaction pathway.

FactorFavors Substitution (SN2)Favors Elimination (E2)
Substrate Primary Alkyl Halide (like the topic compound)Tertiary > Secondary Alkyl Halide
Base/Nucleophile Weak, non-bulky base (e.g., K₂CO₃, Cs₂CO₃) or good nucleophile/weak base (e.g., I⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK) or high concentration of strong, non-bulky base (e.g., NaOH, EtO⁻)[1][2][6]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)[9]Polar Protic (e.g., Ethanol)[2][3]
Temperature Low to moderate temperature (e.g., RT to 60 °C)High temperature[3][7]

Section 5: Analytical Methods for Byproduct Detection

To effectively troubleshoot and optimize your reaction, accurate detection and quantification of the elimination byproduct are essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this purpose. It can separate the volatile elimination byproduct from the starting material and the desired product, providing both retention time for quantification and a mass spectrum for definitive identification.[11]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The elimination product, (4-methylphenoxy)ethene, will show characteristic signals for its vinyl protons in the alkene region of the spectrum (typically 5-6.5 ppm), which are absent in both the starting material and the desired substitution product. The integration of these signals relative to a known internal standard or product signals can be used for quantification.

By carefully selecting the base, solvent, and temperature as outlined in this guide, researchers can effectively suppress the E2 elimination pathway and maximize the yield of the desired SN2 substitution product when working with this compound.

References

  • Chemguide. (n.d.). elimination v nucleophilic substitution in halogenoalkanes. Retrieved from [Link]

  • Frankly Chemistry. (2016). Simply Mechanisms 12a. Elimination reaction 1 (bromoethane & ethanolic KOH). YouTube. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Elimination Reaction - Haloalkanes. Retrieved from [Link]

  • Jakhar, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). C. Elimination vs. Substitution. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Procedure. (n.d.). Retrieved from [Link]

  • Quora. (2021). What are the conditions that favor the formation of the substitution product but not the elimination product?. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Elimination Reactions. Retrieved from [Link]

  • Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Retrieved from [Link]

  • Leah4sci. (2013). Chapter 9 – Elimination Reactions: Part 1 of 5. YouTube. Retrieved from [Link]

  • Hulet, R. (2020). 72: Introduction to the elimination reaction. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 27.3: Introduction to Elimination Reactions. Retrieved from [Link]

Sources

Troubleshooting low conversion rates in reactions with 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 1-(2-Bromoethoxy)-4-methylbenzene (CAS No. 18800-34-5). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this versatile alkylating agent. This compound is primarily utilized in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to introduce the 2-(p-tolyloxy)ethyl moiety. While it is a valuable reagent, achieving high conversion rates requires careful consideration of reaction parameters. This document provides in-depth, experience-driven guidance to help you diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a very low conversion rate. What are the most common initial checks I should perform?

A1: Low conversion is typically traced back to one of four key areas:

  • Inefficient Nucleophile Activation: For nucleophiles like alcohols or phenols, incomplete deprotonation to the corresponding alkoxide or phenoxide is a primary cause of failure. The base used must be strong enough to fully deprotonate the nucleophile.[1][2]

  • Inappropriate Solvent Choice: The reaction, typically an SN2 displacement, is highly sensitive to the solvent. Polar aprotic solvents are strongly recommended.[1][3][4]

  • Suboptimal Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier.

  • Reagent Purity: The quality of the alkylating agent, the nucleophile, and the solvent can significantly impact the outcome. Moisture is particularly detrimental.

Q2: I see my starting material being consumed, but the yield of my desired product is still low. What is the most likely side reaction?

A2: The most common competing pathway is an E2 elimination reaction, which produces 4-methylstyrene and other degradation products. This is particularly favored by strong, sterically hindered bases and higher temperatures.[5][6] The base, instead of deprotonating your nucleophile, may abstract a proton from the carbon adjacent to the bromo-bearing carbon, leading to elimination.

Q3: How stable is this compound?

A3: Under neutral conditions and at room temperature, the compound is generally stable.[7] However, it is susceptible to degradation under strongly basic conditions or upon prolonged heating, which can promote self-condensation or elimination side reactions. It should be stored in a cool, dark place and sealed to prevent moisture ingress.

Q4: What is the best analytical method for monitoring the progress of my reaction?

A4: A combination of methods is often ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative, real-time tracking of the consumption of starting materials and the appearance of the product.[8]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are superior for quantitative analysis, allowing you to accurately determine the conversion rate and identify the presence of side products.[9][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low conversion rates.

Problem 1: Low to No Product Formation with Starting Material Largely Unchanged

This scenario indicates that the fundamental reaction conditions are not conducive to initiating the desired nucleophilic substitution.

start Low Conversion, Starting Material Unchanged check_base Is the base strong enough? (pKaH > pKa of Nucleophile + 3) start->check_base fix_base Action: - Use a stronger base (e.g., NaH, KH). - See Table 1 for options. check_base->fix_base NO check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO, Acetonitrile) check_base->check_solvent YES base_ok YES base_no NO fix_base->check_solvent fix_solvent Action: - Switch to a suitable polar aprotic solvent. - Ensure solvent is anhydrous. check_solvent->fix_solvent NO check_temp Is the temperature adequate? check_solvent->check_temp YES solvent_ok YES solvent_no NO fix_solvent->check_temp fix_temp Action: - Gradually increase temperature (e.g., from RT to 50-80 °C). - Monitor for side products. check_temp->fix_temp NO check_purity Are reagents pure and anhydrous? check_temp->check_purity YES temp_ok YES temp_no NO fix_temp->check_purity fix_purity Action: - Use freshly opened anhydrous solvent. - Purify starting materials. - Dry glassware thoroughly. check_purity->fix_purity NO end_node Re-evaluate reaction setup. Consider alternative synthetic route. check_purity->end_node YES purity_no NO

Caption: Troubleshooting workflow for unchanged starting material.

  • Inadequate Base Selection: The Williamson ether synthesis requires the formation of an alkoxide or phenoxide, which is a significantly better nucleophile than the corresponding neutral alcohol or phenol.[6]

    • Causality: A base that is too weak will result in an equilibrium with only a small concentration of the active nucleophile, leading to a sluggish or stalled reaction.

    • Solution: Choose a base with a conjugate acid pKa at least 3-4 units higher than the pKa of the nucleophile to ensure complete deprotonation. For alcohols (pKa ~16-18), strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective.[1]

    Table 1: Recommended Bases for Nucleophile Activation

    Base Typical Solvent(s) Suitable For Key Considerations
    Sodium Hydride (NaH) THF, DMF Alcohols, Phenols Highly effective. Reacts with protic solvents. Use anhydrous conditions.
    Potassium Carbonate (K₂CO₃) DMF, Acetonitrile Phenols, Carboxylic Acids Milder, good for sensitive substrates. Often requires higher temperatures.
    Cesium Carbonate (Cs₂CO₃) DMF, Acetonitrile Phenols Higher solubility and reactivity than K₂CO₃.

    | Sodium Hydroxide (NaOH) | DMSO, Water (Phase Transfer) | Phenols | Can be used, but water can interfere. Phase transfer catalysis may be needed. |

  • Incorrect Solvent Environment: The choice of solvent has a profound effect on the rate of SN2 reactions.[4]

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal because they solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic anion. This leaves the nucleophile "bare" and highly reactive.[11] In contrast, polar protic solvents (e.g., ethanol, water) form a hydrogen-bonding cage around the nucleophile, stabilizing it and increasing the activation energy for the reaction.[3]

    • Solution: Replace protic or non-polar solvents with a high-quality, anhydrous polar aprotic solvent. Ensure the solvent is truly anhydrous, as trace moisture will quench strong bases and protonate the active nucleophile.

Problem 2: Low Product Yield with Consumption of Starting Material

This outcome suggests the reaction is proceeding, but is being diverted through non-productive pathways or the product is unstable.

The primary competition is between substitution (SN2, desired) and elimination (E2, undesired).

reagents This compound + Base (B:) sn2_path SN2 Pathway (Substitution) reagents->sn2_path Attack at C-Br e2_path E2 Pathway (Elimination) reagents->e2_path Proton abstraction nucleophile Nucleophile (Nu-) nucleophile->sn2_path product Desired Product: R-Nu sn2_path->product byproduct Side Product: 4-Vinyltoluene e2_path->byproduct

Caption: Competing SN2 (desired) and E2 (undesired) pathways.

  • E2 Elimination is Favored:

    • Causality: Strong, bulky bases (e.g., potassium tert-butoxide) are more likely to act as bases rather than facilitate nucleophile formation, leading to elimination. High temperatures also favor elimination over substitution.[1][5]

    • Solution:

      • Use a less hindered base: Switch from a bulky base to one like NaH or K₂CO₃.

      • Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of conversion. Consider starting at room temperature and gently warming only if necessary.

      • Control the addition of reagents: Add the base to the solution of the nucleophile first to ensure complete formation of the nucleophile before adding this compound.

  • Product or Reagent Degradation:

    • Causality: Prolonged exposure to high temperatures or strongly basic conditions can cause the desired product or the starting material to degrade.

    • Solution: Monitor the reaction closely by TLC or HPLC.[9] Once the starting material is consumed, proceed with the workup immediately. Avoid unnecessarily long reaction times or excessive heating.

Key Experimental Protocols

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the reaction of a generic alcohol (R-OH) with this compound.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • Nucleophile Activation: Dissolve the alcohol (1.0 eq.) in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Expert Tip: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation (cessation of H₂ gas evolution).

  • Alkylation: Add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous solvent dropwise to the activated nucleophile solution.

  • Reaction: Heat the reaction to a predetermined temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12][13]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Withdraw a small aliquot from the reaction mixture using a capillary tube and dilute it in a vial with a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a silica gel TLC plate, spot the diluted reaction mixture alongside co-spots of the starting materials.

  • Elution: Develop the plate in an appropriate eluent system (e.g., 20% ethyl acetate in hexanes).

  • Visualization: Visualize the plate under UV light (254 nm) and/or by staining (e.g., potassium permanganate stain) to observe the disappearance of starting material and the appearance of the product spot.

References

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 31). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). solvent effects in organic chemistry. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in SN Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Retrieved from [Link]

Sources

Effect of base and solvent on the reactivity of 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 1-(2-Bromoethoxy)-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the success of your synthetic endeavors.

I. Core Concepts: Understanding the Reactivity of this compound

This compound is a primary alkyl halide. Its reactivity is primarily governed by two competing reaction pathways: nucleophilic substitution (S(_N)2) and elimination (E2). The outcome of the reaction is highly dependent on the choice of base and solvent. The key to a successful synthesis is to select conditions that favor the desired pathway.

Key Structural Features:
  • Primary Alkyl Halide: The bromine atom is attached to a primary carbon, which is sterically accessible. This structural feature makes it an excellent substrate for S(_N)2 reactions.[1][2]

  • Ether Linkage: The presence of an ether linkage can influence the solubility of the molecule.

  • Aromatic Ring: The methylbenzene group can influence the overall electronic properties of the molecule. The methyl group is an electron-donating group, which can slightly activate the aromatic ring.[3]

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during reactions with this compound and provides practical solutions.

Issue 1: Low Yield of the Desired Ether Product

Question: I am attempting a Williamson ether synthesis with this compound and an alkoxide, but I am getting a low yield of my target ether. What could be the problem?

Answer: A low yield in a Williamson ether synthesis can be attributed to several factors, primarily related to reaction conditions and competing side reactions.[1] Here’s a systematic approach to troubleshooting:

A. Incomplete Reaction:

  • Insufficient Reaction Time or Temperature: S(_N)2 reactions, while generally efficient with primary halides, may require adequate time and temperature to proceed to completion. Typical reaction times can range from 1 to 8 hours at temperatures between 50-100 °C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Weak Nucleophile: The strength of the alkoxide nucleophile is crucial. Ensure that the alcohol used to generate the alkoxide is fully deprotonated. For less acidic alcohols, a strong base like sodium hydride (NaH) is necessary to form the more nucleophilic alkoxide.[1][4] For more acidic phenols, weaker bases like potassium carbonate (K(_2)CO(_3)) or sodium hydroxide (NaOH) can be sufficient.[1]

B. Competing Elimination Reaction (E2):

The most common side reaction is the E2 elimination of the alkyl halide to form an alkene, which is promoted by the basicity of the alkoxide.[1]

  • Strong, Sterically Hindered Base: Using a bulky or very strong base can favor the E2 pathway.[2][5] If elimination is a significant issue, consider using a less hindered base.

  • High Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[1] If you observe significant alkene byproduct formation, try running the reaction at a lower temperature.

C. Sub-optimal Solvent Choice:

The choice of solvent is critical for S(_N)2 reactions.

  • Polar Aprotic Solvents are Ideal: Solvents like acetonitrile (CH(_3)CN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for Williamson ether synthesis.[1][6][7] These solvents can dissolve the ionic nucleophile but do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive.[8][9]

  • Avoid Polar Protic Solvents: Polar protic solvents like water, methanol, and ethanol can form hydrogen bonds with the alkoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[6][8][10] This significantly slows down the S(_N)2 reaction rate.[7]

Issue 2: Formation of an Alkene Byproduct

Question: My reaction is producing a significant amount of 4-methylstyrene. How can I minimize this elimination byproduct?

Answer: The formation of an alkene is a clear indication that the E2 elimination pathway is competing with the desired S(_N)2 reaction.[1] Here are strategies to suppress the E2 reaction:

  • Choice of Base: While a strong base is needed to form the alkoxide, using a very strong, non-nucleophilic base to deprotonate the alcohol, followed by the addition of the alkyl halide at a controlled, lower temperature, can sometimes improve the substitution-to-elimination ratio.[1]

  • Reaction Temperature: As mentioned, lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.[1]

  • Solvent: While polar aprotic solvents are generally preferred, the specific choice can influence the outcome. In some cases, a less polar solvent might slightly disfavor the formation of the charged transition state of the E2 reaction.

Issue 3: Reaction Fails to Proceed or is Very Slow

Question: I have set up my reaction with this compound, but even after several hours, there is no significant product formation. What should I check?

Answer: A stalled reaction can be frustrating. Here's a checklist of potential culprits:

  • Quality of Reagents:

    • This compound: Ensure the purity of your starting material. Impurities could inhibit the reaction.

    • Base: Sodium hydride (NaH) is notoriously reactive with moisture. Ensure you are using fresh, dry NaH. Clumps or a grayish appearance can indicate deactivation.

    • Solvent: Use anhydrous (dry) solvents, especially when using moisture-sensitive reagents like NaH. Water will quench the base and the alkoxide nucleophile.

  • Inefficient Alkoxide Formation: If the alcohol is not fully deprotonated, the concentration of the active nucleophile will be low, leading to a slow reaction. As stated before, use a sufficiently strong base.

  • Phase Transfer Catalyst: If you are running a reaction with two immiscible phases (e.g., an aqueous solution of a salt and an organic solution of the substrate), a phase transfer catalyst (PTC) is often necessary.[11] The PTC, typically a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[12][13][14]

Experimental Protocol: A General Procedure for Williamson Ether Synthesis

This protocol provides a starting point for the synthesis of an ether using this compound.

Materials:

  • This compound

  • Alcohol or Phenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K(_2)CO(_3))

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Reaction flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF, add the alcohol (1.0 equivalent) dropwise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

III. Visualizing the Reaction Pathways

Diagram 1: S(_N)2 vs. E2 Competition

This diagram illustrates the two competing pathways for the reaction of this compound with a base/nucleophile.

G cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products Start This compound + Base/Nucleophile (B:-) SN2 SN2 Pathway (Substitution) Start->SN2 Favored by: - Strong, non-hindered nucleophile - Polar aprotic solvent - Lower temperature E2 E2 Pathway (Elimination) Start->E2 Favored by: - Strong, hindered base - Higher temperature Ether Ether Product SN2->Ether Alkene Alkene Byproduct (4-Vinyl-toluene) E2->Alkene

Caption: Competing S(_N)2 and E2 pathways.

Diagram 2: Role of Solvent in S(_N)2 Reactions

This diagram visualizes how different types of solvents affect the nucleophile in an S(_N)2 reaction.

G cluster_solvents Solvent Effects on Nucleophile (Nu-) cluster_reactivity Resulting Nucleophile Reactivity Protic Polar Protic Solvent (e.g., Methanol) Solvated "Solvated" Nucleophile (Less Reactive) Protic->Solvated Forms strong H-bonds, creating a 'solvent cage' Aprotic Polar Aprotic Solvent (e.g., DMF) Free "Free" Nucleophile (More Reactive) Aprotic->Free Weakly solvates the cation, leaving the anion 'naked' SN2_slow SN2_slow Solvated->SN2_slow Slower SN2 Rate SN2_fast SN2_fast Free->SN2_fast Faster SN2 Rate

Caption: Impact of solvent on nucleophile reactivity.

IV. Data Summary

Table 1: Influence of Base and Solvent on Reaction Outcome
Base Solvent Primary Product Mechanism Comments
Sodium Ethoxide (NaOEt)Ethanol (Protic)EtherS(_N)2Slower reaction rate due to solvent effects.[8]
Sodium Ethoxide (NaOEt)DMSO (Aprotic)EtherS(_N)2Faster reaction rate.[7]
Potassium tert-Butoxide (KOtBu)tert-Butanol (Protic)AlkeneE2Sterically hindered base favors elimination.[1]
Sodium Hydroxide (NaOH) with PTCToluene/Water (Biphasic)EtherS(_N)2PTC is essential for transferring the nucleophile.[11]

V. References

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

  • YouTube. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. Retrieved from [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research, 45(4).

  • Unknown. (n.d.). Williamson Ether Synthesis.

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

  • Little Flower College Guruvayoor. (n.d.). phase transfer catalyst.

  • Joshi, D. R., & Adhikari, N. P. (2019). Phase transfer catalyst in organic synthesis. Journal of the Nepal Chemical Society, 40, 105-117.

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

  • American Institute of Chemists. (n.d.). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst.

  • YouTube. (2024). Elimination and Substitution Practice Problems | Organic Chemistry Reactions. Retrieved from [Link]

  • Khan Academy. (n.d.). Substitution and elimination reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4: Substitution and Elimination reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2020). Competition between Substitution and Elimination. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of content.

  • BenchChem. (n.d.). Application Notes and Protocols: 1-(4-Bromobutyl)-4-methylbenzene in Organic Synthesis.

  • Chemistry LibreTexts. (2023). Other Reactions of Benzene and Methylbenzene. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of.

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

  • MSU chemistry. (n.d.). Aromatic Reactivity.

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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for selecting the optimal catalyst system for cross-coupling reactions involving 1-(2-Bromoethoxy)-4-methylbenzene. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust troubleshooting strategies to ensure the success of your experiments.

Catalyst System Selection: A Strategic Approach

The successful cross-coupling of this compound hinges on the judicious selection of the catalyst, ligand, and base. This substrate presents a unique combination of an aryl bromide, an ether linkage, and an alkyl substituent, each influencing the choice of reaction conditions.

Choosing the Right Metal: Palladium vs. Nickel

Both palladium and nickel are workhorses in cross-coupling chemistry, but they offer distinct advantages for this particular substrate.

  • Palladium: Generally, palladium catalysts are highly versatile and tolerate a wide range of functional groups, making them a reliable first choice.[1][2][3] For Suzuki-Miyaura reactions, palladium catalysts are extensively used.[4][5][6] Similarly, the Buchwald-Hartwig amination, a cornerstone for C-N bond formation, is predominantly palladium-catalyzed.[7][8][9][10][11][12] For Sonogashira couplings, palladium, often in conjunction with a copper co-catalyst, is the standard.[13][14][15][16]

  • Nickel: Nickel catalysts are a cost-effective alternative to palladium and can exhibit unique reactivity, particularly for challenging substrates like aryl ethers.[17][18][19] While the primary reactive site on this compound is the C-Br bond, the presence of the ether linkage makes nickel catalysis a viable consideration, especially if C-O bond activation is a desired or potential side reaction.[18] Nickel catalysts have proven effective for Suzuki-Miyaura couplings of various aryl halides and phenol derivatives.[19][20][21]

The Critical Role of Ligands

The ligand is arguably the most critical component of the catalyst system, dictating its stability, activity, and selectivity.

  • For Palladium-Catalyzed Reactions:

    • Suzuki-Miyaura: Bulky, electron-rich phosphine ligands are often the key to success. Ligands like SPhos, XPhos, and BrettPhos have demonstrated broad utility in coupling aryl halides.[11] The choice of ligand can be influenced by the steric hindrance of the coupling partners.[22]

    • Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the nature of the amine coupling partner. For primary amines, ligands like BrettPhos are often preferred.[23] For less hindered amines, a variety of biaryl phosphine ligands can be effective.[11]

    • Sonogashira Coupling: Triphenylphosphine (PPh₃) is a common ligand, though more specialized phosphines can be employed for challenging substrates.[16]

  • For Nickel-Catalyzed Reactions:

    • N-Heterocyclic carbenes (NHCs) and phosphine ligands like tricyclohexylphosphine (PCy₃) are frequently used in nickel-catalyzed cross-couplings of aryl ethers and halides.[18][19]

Base Selection: More Than Just a Proton Scavenger

The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step.[24] Its strength and solubility can significantly impact reaction efficiency and side product formation.

  • Suzuki-Miyaura: Carbonate bases (K₂CO₃, Cs₂CO₃) and phosphate bases (K₃PO₄) are commonly used.[24][25] The choice often depends on the solvent system and the stability of the boronic acid.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are frequently employed.[7][26] However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₂CO₃ may be necessary.[7][26]

  • Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used.[14]

Troubleshooting Guide

Even with careful planning, cross-coupling reactions can sometimes fail to proceed as expected. This section addresses common issues encountered when working with this compound.

Q1: My Suzuki-Miyaura reaction is giving a low yield. What should I investigate?

A1: Low yields in Suzuki-Miyaura couplings can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[27] Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines).[4] Consider using a fresh bottle of boronic acid or a more stable boronic ester derivative, such as a pinacol ester.

  • Inappropriate Base: The choice and quality of the base are critical. Ensure the base is finely powdered and dry. For heterogeneous reactions, vigorous stirring is essential.

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4][25] Dehalogenation of the starting material can also occur.

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

G start Low Yield Observed reagent_check Verify Reagent Quality (Boronic Acid, Solvent, Base) start->reagent_check atmosphere_check Ensure Inert Atmosphere (Proper Degassing) reagent_check->atmosphere_check Reagents OK success Improved Yield reagent_check->success Reagent Issue Identified conditions_check Optimize Reaction Conditions (Temperature, Concentration) atmosphere_check->conditions_check Atmosphere OK atmosphere_check->success Atmosphere Issue Identified ligand_screen Screen Different Ligands conditions_check->ligand_screen Optimization Fails conditions_check->success Conditions Optimized base_screen Screen Different Bases ligand_screen->base_screen No Improvement ligand_screen->success Better Ligand Found base_screen->success Optimization

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am observing significant dehalogenation of my starting material in a Buchwald-Hartwig amination. How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction.[4]

  • Hydride Source: This side reaction occurs when the palladium intermediate reacts with a hydride source. Potential sources include the amine coupling partner, solvent, or base.

  • Ligand Choice: The choice of ligand can influence the rate of reductive dehalogenation.[8] Screening different ligands may be beneficial.

  • Base Selection: Using a less basic or sterically hindered base can sometimes mitigate this issue.

Q3: My Sonogashira coupling is sluggish and incomplete. What are the potential causes?

A3: Sluggish Sonogashira couplings can often be traced back to catalyst inhibition or suboptimal conditions.

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction.[13][14] Ensure it is fresh and added under inert conditions. Copper-free Sonogashira protocols exist and may be an alternative.[16]

  • Amine Base: The amine base can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. Consider using a different amine base or adjusting its stoichiometry.

  • Alkyne Homocoupling (Glaser Coupling): The terminal alkyne can homocouple in the presence of oxygen and the copper catalyst. Thorough degassing is essential to prevent this side reaction.

Frequently Asked Questions (FAQs)

Q: Can the ethoxy group in this compound interfere with the cross-coupling reaction?

A: The ether linkage is generally stable under typical palladium-catalyzed cross-coupling conditions. However, with nickel catalysis, there is a possibility of C-O bond activation, although the C-Br bond is significantly more reactive.[18] If you observe byproducts resulting from cleavage of the ethoxy group, consider switching to a palladium catalyst or using milder reaction conditions.

Q: What is the recommended starting palladium precursor?

A: For generating the active Pd(0) catalyst in situ, Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.[8][28] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used directly.[1]

Q: How do I choose the right solvent for my reaction?

A: The choice of solvent depends on the specific cross-coupling reaction and the solubility of your reagents.

  • Suzuki-Miyaura: Toluene, dioxane, or THF, often with an aqueous phase for the base, are common.[5]

  • Buchwald-Hartwig: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[10]

  • Sonogashira: A variety of solvents can be used, including THF, DMF, and amine solvents.

Q: Is it necessary to use a glovebox for these reactions?

A: While a glovebox provides the ideal inert environment, these reactions can be successfully performed using standard Schlenk techniques.[29] The key is to ensure all reagents and solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[25]

Experimental Protocols: Starting Points for Optimization

The following protocols are intended as general starting points and should be optimized for your specific coupling partners.

General Procedure for a Suzuki-Miyaura Coupling

G setup 1. Reaction Setup: Combine aryl bromide, boronic acid, base, and solvent in a Schlenk flask. degas 2. Degassing: Subject the mixture to three vacuum/inert gas cycles. setup->degas catalyst 3. Catalyst Addition: Add palladium precursor and ligand under a positive flow of inert gas. degas->catalyst reaction 4. Reaction: Heat the mixture with stirring for the specified time. catalyst->reaction workup 5. Work-up: Cool, dilute with organic solvent, and wash with water and brine. reaction->workup purification 6. Purification: Dry the organic layer and purify by column chromatography. workup->purification

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Involving 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 1-(2-bromoethoxy)-4-methylbenzene. This document provides in-depth, field-proven guidance for researchers and drug development professionals to ensure successful reaction work-up, purification, and troubleshooting. The methodologies described herein are designed to be self-validating, emphasizing the causality behind each experimental choice to foster a deeper understanding and more reliable outcomes.

Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the post-reaction handling of this compound, a common alkylating agent used in syntheses such as the Williamson ether synthesis.[1][2]

Q1: My reaction is complete. What is the absolute first step in the work-up?

A1: The first step is to quench the reaction. This deactivates any remaining reactive species, ensuring a safe and controlled start to the purification process.[3] For reactions involving strong bases (like NaH, used to deprotonate a nucleophile) or unreacted electrophiles, a careful quench is critical.

  • For Basic Reactions (e.g., Williamson Ether Synthesis): If you used a base like sodium hydride (NaH) to generate an alkoxide, the reaction must be cooled in an ice bath before slowly adding a proton source.[4] While water can be used, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) is often preferred as it is less exothermic and provides a pH buffer.

  • For Reactions with Unreacted Electrophiles: If your reaction conditions suggest residual electrophilic this compound, quenching with a mild nucleophile like a saturated sodium bicarbonate or sodium thiosulfate solution can be effective.

Q2: How do I effectively separate my product from the crude reaction mixture?

A2: The standard and most effective method is liquid-liquid extraction .[5] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[6][7] Your product, this compound, is an organic compound and will preferentially dissolve in an organic solvent.

Key Considerations for Extraction:

  • Choice of Organic Solvent: Select a solvent that is immiscible with water, readily dissolves your product, and has a relatively low boiling point for easy removal. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether.

  • Washing Steps: Sequential washing of the organic layer is crucial.

    • Water/Brine Wash: Removes water-soluble impurities and salts. A brine (saturated NaCl solution) wash helps to break emulsions and further removes water from the organic layer.

    • Base Wash (e.g., 1M NaOH): If your reaction involves a phenolic starting material (like p-cresol), a wash with a dilute base will deprotonate the acidic phenol, pulling it into the aqueous layer as a water-soluble salt.

    • Acid Wash (e.g., 1M HCl): Used to neutralize any remaining base and remove basic impurities.[8]

Q3: How do I monitor the progress of my reaction and the success of my purification?

A3: Thin-Layer Chromatography (TLC) is the fastest and most essential technique for this purpose.[9][10] By spotting the starting material, the crude reaction mixture, and the purified product on a TLC plate, you can visually track the consumption of reactants and the formation of products.[11] The retention factor (Rf), the distance the spot travels relative to the solvent front, is key.[12] A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf.

Q4: My product is still impure after extraction. What is the next step?

A4: For high purity, flash column chromatography is the standard method.[13][14] This technique uses a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their polarity.[15] Non-polar compounds travel through the column faster, while polar compounds are retained longer. Since ethers are relatively non-polar, this method is highly effective. The solvent system for the column is typically determined by running preliminary TLC plates.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the work-up procedure.

Problem Probable Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction 1. High concentration of salts or ionic species.2. Vigorous shaking of the separatory funnel.3. Reaction byproducts acting as surfactants.1. Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing separation.[7]2. Instead of shaking, gently invert the separatory funnel 10-15 times to mix the layers.[7]3. Allow the funnel to stand for 10-20 minutes.4. If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool.
Low or No Product Yield 1. Incomplete reaction.2. Product loss during work-up.3. Incorrectly identifying and discarding the organic layer.1. Before quenching, run a TLC of the crude reaction mixture to confirm the consumption of starting material.[12]2. Re-extract the combined aqueous layers with fresh organic solvent (e.g., 2 x 25 mL) to recover any dissolved product.3. To identify layers, add a few drops of water to the funnel; the layer that increases in volume is aqueous. Alternatively, consult a solvent density table.
Product Contaminated with Phenolic Starting Material (e.g., p-cresol) 1. Incomplete reaction.2. Inefficient removal of the acidic starting material during extraction.1. Ensure the reaction has gone to completion via TLC analysis.2. During the work-up, wash the organic layer with 1M NaOH (2-3 times). This deprotonates the acidic phenol, converting it to its water-soluble sodium salt, which partitions into the aqueous layer.[6]
Multiple Unidentified Spots on TLC of Final Product 1. Formation of side products.2. Decomposition of the product on silica gel.1. The Williamson ether synthesis can compete with an E2 elimination side reaction, especially with secondary or tertiary alkyl halides.[1][16] While this compound is a primary halide, harsh conditions could promote side reactions.2. Optimize the flash chromatography protocol. Use a less polar solvent system or try a different stationary phase like alumina.

Detailed Experimental Protocols

Protocol 1: Standard Quench and Liquid-Liquid Extraction Workflow

This protocol assumes a reaction volume of ~50 mL in an organic solvent like DMF or THF, following a Williamson ether synthesis using a base like NaH.

  • Cool the Reaction: Place the reaction flask in an ice-water bath and cool to 0-5 °C.

  • Quench: Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring until gas evolution ceases.

  • Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel containing 50 mL of deionized water and 50 mL of ethyl acetate.

  • Extract: Stopper the funnel, invert it, and vent to release pressure.[7] Gently invert the funnel 10-15 times. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer. If unsure which layer is which, add a small amount of water and observe where it goes.

  • Wash Organic Layer:

    • Add 50 mL of 1M NaOH to the funnel, mix gently, and drain the aqueous layer. (This step is critical if unreacted phenol is present).

    • Add 50 mL of water, mix, and drain the aqueous layer.

    • Add 50 mL of brine, mix, and drain the aqueous layer.

  • Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl and let it stand for 10-15 minutes until the drying agent no longer clumps.

  • Isolate Crude Product: Gravity filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography Purification
  • Determine Eluent System: Run TLC plates with varying ratios of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents. The ideal system will give the product an Rf value of ~0.25-0.35 and show good separation from impurities.[12] A typical starting point for this compound is 10:1 Hexanes:Ethyl Acetate.

  • Pack the Column: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent system.[15] Ensure there are no cracks or air bubbles.

  • Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[13]

  • Elute and Collect: Add the eluent to the column and apply gentle positive pressure. Collect fractions in test tubes and monitor the elution progress by TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Workflows and Diagrams

Diagram 1: General Work-up & Purification Workflow This diagram outlines the complete sequence from a finished reaction to a pure product.

Workup_Workflow Reaction Reaction Complete Quench 1. Quench Reaction (e.g., aq. NH4Cl) Reaction->Quench Extraction 2. Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Wash 3. Wash Organic Layer (Base, Water, Brine) Extraction->Wash Dry 4. Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate 5. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude TLC 6. TLC Analysis Crude->TLC Chromatography 7. Flash Chromatography Crude->Chromatography Purify TLC->Chromatography Determines solvent system Pure Pure Product Chromatography->Pure

Caption: Standard workflow for reaction work-up.

Diagram 2: Troubleshooting Emulsion Formation A decision tree for resolving persistent emulsions during liquid-liquid extraction.

Emulsion_Troubleshooting start Emulsion Formed During Extraction step1 Allow funnel to stand (10-20 min) start->step1 q1 Did emulsion break? step1->q1 step2 Add Saturated NaCl (Brine) q1->step2 No success Proceed with Extraction q1->success Yes q2 Did emulsion break? step2->q2 step3 Filter mixture through a pad of Celite® q2->step3 No q2->success Yes step3->success

Caption: Decision tree for resolving emulsions.

Safety Information

  • Hazard Identification: this compound and its structural analogs are typically classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18][19]

  • Handling Precautions:

    • Always handle this chemical in a well-ventilated fume hood.[20]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, nitrile gloves, and a lab coat.[20]

    • Avoid breathing dust, fumes, or vapors.[20]

    • Wash hands thoroughly after handling.[21]

  • In Case of Exposure:

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[21]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[21]

References

  • ResearchGate. (2025). Extraction of organic and inorganic compounds from aqueous solutions using hollow fibre liquidliquid contactor. Retrieved from [Link]

  • Google Patents. (n.d.). US4855053A - Extraction of organic compounds from aqueous solutions.
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  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

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  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021). Williamson Ether Synthesis Final. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Thieme. (n.d.). Aryl esters and alkyl or benzyl aryl ethers are useful precursors for phenols.
  • Alfa Aesar. (2014).
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Santai Technologies Inc. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Quenching reagents for specific reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

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  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chad's Prep. (n.d.). Synthesis and Reactions of Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-4-chlorobenzene. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Organic synthesis by quench reactions. Retrieved from [Link]

  • YouTube. (2019). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Bromoethoxy)-2-ethoxybenzene. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel and intermediate compounds is a cornerstone of progress. 1-(2-Bromoethoxy)-4-methylbenzene, a halogenated aromatic ether, represents a class of molecules frequently encountered as synthetic intermediates. Its characterization is critical for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients. Mass spectrometry stands as a powerful analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

This guide provides an in-depth comparison of mass spectrometric approaches for the characterization of this compound. We will delve into the predictable fragmentation patterns under electron ionization (EI), explore alternative ionization techniques such as electrospray ionization (ESI), and present detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to apply mass spectrometry for the robust characterization of similar chemical entities.

Understanding the Analyte: this compound

Before delving into its mass spectrometric behavior, it is essential to understand the key structural features of this compound.

PropertyValueSource
CAS Number 18800-34-5[1][2]
Molecular Formula C₉H₁₁BrO[2][3]
Molecular Weight 215.09 g/mol [2]
Monoisotopic Mass 213.99933 Da[3]
Structure

The molecule possesses a p-substituted benzene ring with a methyl group and a bromoethoxy chain. The presence of the bromine atom is a key feature that will manifest in the mass spectrum due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The ether linkage and the aliphatic chain are also susceptible to fragmentation, providing valuable structural clues.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic and widely used ionization technique that subjects molecules to a high-energy electron beam (typically 70 eV). This energetic bombardment leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. While this "hard" ionization can sometimes lead to the absence of a molecular ion peak for fragile molecules, it provides a rich fragmentation pattern that acts as a structural fingerprint.

Predicted Fragmentation Pattern of this compound under EI

Based on established fragmentation rules for ethers, aromatic compounds, and halogenated compounds, we can predict the major fragmentation pathways for this compound.[4][5] The analysis of structurally similar compounds from the NIST database further supports these predictions.[6][7][8][9][10][11][12][13]

Workflow for Predicting Fragmentation:

G M This compound (M) M_ion Molecular Ion (M+•) m/z 214/216 M->M_ion Electron Impact (70 eV) frag1 Loss of •CH2Br m/z 121 M_ion->frag1 α-cleavage frag2 Loss of •OCH2CH2Br m/z 91 M_ion->frag2 Benzylic cleavage frag3 Loss of C2H4O m/z 170/172 M_ion->frag3 Rearrangement & Cleavage frag4 Loss of Br• m/z 135 M_ion->frag4 Halogen loss frag6 Loss of C2H3Br m/z 108 M_ion->frag6 Cleavage of ether bond frag5 Tropylium Ion m/z 91 frag2->frag5 Rearrangement

Caption: Predicted EI Fragmentation Pathways.

Key Predicted Fragments:

m/z (mass-to-charge ratio)Proposed Fragment IonFragmentation PathwaySignificance
214/216 [C₉H₁₁BrO]⁺•Molecular Ion (M⁺•)Confirms the molecular weight and the presence of one bromine atom (isotopic pattern).
135 [C₉H₁₁O]⁺Loss of a bromine radical (•Br)A common fragmentation for bromo-compounds.
121 [C₈H₉O]⁺α-cleavage with loss of •CH₂BrIndicates the presence of the ethoxy linkage.
108 [C₇H₈O]⁺•Cleavage of the C-O bond with loss of C₂H₃BrProvides evidence for the p-cresol moiety.
91 [C₇H₇]⁺Tropylium ionA very common and stable fragment for toluene derivatives, formed after benzylic cleavage and rearrangement.[14]
170/172 [C₇H₇Br]⁺•McLafferty-like rearrangement with loss of ethylene oxide (C₂H₄O)Although less common for this specific structure, it's a possibility for ethers.

Interpreting the Isotopic Pattern of Bromine: The presence of bromine is readily identified by the characteristic M and M+2 isotopic peaks of roughly equal intensity, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br. This signature will be present in all bromine-containing fragments.

Electrospray Ionization (ESI) Mass Spectrometry: A Softer Alternative

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[15][16] While this compound is not highly polar, ESI can still be a valuable tool, especially when coupled with liquid chromatography (LC-ESI-MS). For aryl ethers, ESI-MS has been successfully used to analyze complex mixtures.[17]

Advantages of ESI for this Analysis:

  • Preservation of the Molecular Ion: ESI typically generates protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺), with minimal fragmentation. This provides a clear and unambiguous determination of the molecular weight.

  • LC-MS Compatibility: ESI is the premier ionization source for LC-MS, allowing for the separation of the target compound from impurities or by-products before mass analysis.

  • Tandem Mass Spectrometry (MS/MS): The quasi-molecular ions generated by ESI can be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole). This controlled fragmentation provides specific structural information that can be used to confirm the identity of the compound.

Predicted ESI-MS and ESI-MS/MS Behavior:

In positive ion mode ESI, we would expect to observe:

  • [M+H]⁺ at m/z 215/217

  • [M+Na]⁺ at m/z 237/239

  • [M+K]⁺ at m/z 253/255

Workflow for ESI-MS/MS Analysis:

G M This compound (M) M_H_ion [M+H]+ Ion m/z 215/217 M->M_H_ion Electrospray Ionization frag1 Loss of C2H4 m/z 187/189 M_H_ion->frag1 CID frag2 Loss of HBr m/z 135 M_H_ion->frag2 CID frag3 Loss of C2H4Br• m/z 107 M_H_ion->frag3 CID

Caption: Predicted ESI-MS/MS Fragmentation.

In an MS/MS experiment on the [M+H]⁺ ion, the fragmentation would be initiated by protonation, likely on the ether oxygen. Subsequent fragmentation would differ from EI and could include:

  • Loss of ethylene (C₂H₄): yielding a fragment at m/z 187/189 corresponding to protonated p-bromophenol.

  • Loss of HBr: leading to a fragment at m/z 135.

  • Cleavage of the ether bond: resulting in a fragment corresponding to the p-cresol moiety at m/z 107.

Comparison of EI-MS and ESI-MS for this compound

FeatureElectron Ionization (EI-MS)Electrospray Ionization (ESI-MS)
Ionization Principle High-energy electron bombardmentFormation of charged droplets and solvent evaporation
Molecular Ion Often fragmented, may be weak or absentStrong quasi-molecular ion ([M+H]⁺, [M+Na]⁺)
Fragmentation Extensive and characteristic ("fingerprint")Minimal in the source, controlled via MS/MS
Sample Introduction Typically via GC or direct insertion probeTypically via LC or direct infusion
Best Suited For Volatile, thermally stable, less polar compoundsPolar, non-volatile, thermally labile compounds
Key Advantage Rich structural information from fragmentationUnambiguous molecular weight determination and LC compatibility

For a comprehensive characterization, employing both techniques would be ideal. GC-EI-MS would provide a detailed fragmentation pattern for library matching and structural confirmation, while LC-ESI-MS/MS would offer orthogonal separation and controlled fragmentation for definitive structural elucidation, especially in the context of a complex reaction mixture.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific instrumentation available.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile. Dilute as necessary to the low µg/mL or high ng/mL range.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • MS Scan: Scan for precursor ions in the range of m/z 100-400.

    • MS/MS: Select the [M+H]⁺ ions (m/z 215 and 217) for collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-30 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric characterization of this compound is a multifaceted task that can be approached with confidence using either electron ionization or electrospray ionization techniques. EI-MS provides a rich, reproducible fragmentation pattern that is highly informative for structural elucidation, though it may result in a weak or absent molecular ion. In contrast, ESI-MS excels at providing a clear indication of the molecular weight and is amenable to coupling with liquid chromatography for mixture analysis. The use of tandem mass spectrometry with ESI allows for controlled fragmentation experiments that can yield specific structural details.

For researchers and drug development professionals, a judicious choice of mass spectrometric technique—or ideally, the complementary use of both—will ensure the unambiguous identification and characterization of this and other related synthetic intermediates, thereby upholding the principles of scientific rigor and contributing to the successful advancement of pharmaceutical development pipelines.

References

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-ethoxy-. Retrieved January 14, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-(bromomethyl)-4-methyl-. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-methyl-. Retrieved January 14, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-ethoxy-4-methyl-. Retrieved January 14, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, 1-bromo-4-methoxy-. Retrieved January 14, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Benzene, (2-bromoethoxy)-. Retrieved January 14, 2026, from [Link]

  • G. E. M. V. de Souza, et al. (1997). Composition and Purity of Combinatorial Aryl Ether Collections Analyzed by Electrospray Mass Spectrometry. Molecular Diversity, 3(1), 29-41. [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

  • J. S. McIndoe. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. Journal of Mass Spectrometry, 49(1), 1-8. [Link]

Sources

A Comparative Guide to ¹H and ¹³C NMR Analysis: From 1-(2-Bromoethoxy)-4-methylbenzene to its N-Morpholinyl Derivative

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the unambiguous confirmation of a chemical transformation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation in organic synthesis. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C NMR spectra for a common synthetic precursor, 1-(2-Bromoethoxy)-4-methylbenzene , and its nucleophilic substitution product, 4-(2-(p-tolyloxy)ethyl)morpholine . We will dissect the spectral changes, explaining the causality behind signal shifts and splitting patterns, thereby offering a self-validating framework for confirming reaction success.

The Synthetic Transformation: A Nucleophilic Substitution

This compound is a versatile bifunctional molecule, featuring an aromatic ether and a primary alkyl bromide. The alkyl bromide provides a reactive site for SN2 reactions, making it an excellent building block.[1][2] In this guide, we examine its reaction with morpholine, a secondary amine, which acts as a nucleophile to displace the bromide, forming a new C-N bond.

This reaction is a classic example of amine alkylation.[3] The choice of a base like potassium carbonate (K₂CO₃) is crucial; it neutralizes the hydrobromic acid (HBr) byproduct, preventing the protonation and deactivation of the morpholine nucleophile.[2][3] Acetonitrile is selected as the solvent due to its polar aprotic nature, which effectively solvates the cations while leaving the nucleophile relatively free to attack the electrophilic carbon.

G cluster_0 Reaction Scheme start This compound reagents + Morpholine (K₂CO₃, CH₃CN) start->reagents product 4-(2-(p-tolyloxy)ethyl)morpholine reagents->product

Caption: Williamson Ether-like Synthesis via Amine Alkylation.

Experimental Protocol: Synthesis of 4-(2-(p-tolyloxy)ethyl)morpholine
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (30 mL).

  • Addition of Nucleophile: Add morpholine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield the pure product.

NMR Analysis of the Starting Material: this compound

A thorough understanding of the starting material's spectrum is the baseline against which the product spectrum is compared.

G cluster_SM This compound Structure mol lab A: -CH₃ B, C: Aromatic C-H D, E: Quaternary Aromatic C F: -OCH₂- G: -CH₂Br

Caption: Structure of the starting material with key proton/carbon environments.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals distinct signals for each unique proton environment.

  • Aromatic Region (δ 7.10, 6.85 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-donating ethoxy group (C) are shielded and appear upfield (δ ~6.85 ppm), while the protons meta to it (B) are further downfield (δ ~7.10 ppm).

  • Ethoxy Protons (δ 4.29, 3.68 ppm): The two methylene groups (-OCH₂- and -CH₂Br) are adjacent, so they split each other into triplets (n+1 rule, where n=2).

    • -OCH₂- (F, δ 4.29 ppm): These protons are directly attached to a highly electronegative oxygen atom, causing a significant downfield shift.[4][5]

    • -CH₂Br (G, δ 3.68 ppm): The bromine atom is also electronegative, shifting these protons downfield, but less so than the adjacent oxygen's effect on protons at F.

  • Methyl Protons (A, δ 2.29 ppm): The methyl group on the aromatic ring is a singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectral Analysis

The carbon spectrum corroborates the structure, with chemical shifts influenced by the electronic environment.

  • Aromatic Region (δ 156.6 - 114.6 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the oxygen (E) is significantly deshielded (δ ~156.6 ppm), while the carbon with the methyl group (D) is also downfield (δ ~130.3 ppm).[6]

  • Ethoxy Carbons (δ 68.4, 29.8 ppm):

    • -OCH₂- (F, δ 68.4 ppm): This carbon is shifted downfield due to the attached oxygen, typically appearing in the 50-80 ppm range for ethers.[4][6]

    • -CH₂Br (G, δ 29.8 ppm): The "heavy atom effect" of bromine results in a more upfield shift for this carbon than might be expected based solely on electronegativity.[7]

  • Methyl Carbon (A, δ 20.5 ppm): This signal appears in the typical upfield region for alkyl carbons.

NMR Analysis of the Product: 4-(2-(p-tolyloxy)ethyl)morpholine

The success of the synthesis is confirmed by predictable and distinct changes in the NMR spectra. The key transformation is the substitution of the bromine atom with a morpholine ring.

G cluster_P 4-(2-(p-tolyloxy)ethyl)morpholine Structure mol lab A: -CH₃ B, C: Aromatic C-H D, E: Quaternary Aromatic C F: -OCH₂- G': -CH₂N= H: -N(CH₂)₂ I: -O(CH₂)₂

Sources

A Comparative Guide to Purity Assessment of Synthesized 1-(2-Bromoethoxy)-4-methylbenzene Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of synthesized 1-(2-Bromoethoxy)-4-methylbenzene derivatives. As a senior application scientist, this document is structured to offer not just procedural steps, but a comprehensive understanding of the rationale behind methodological choices, ensuring scientific integrity and robust, reproducible results.

The Synthetic Landscape: Understanding Potential Impurities

The target molecule, this compound, and its derivatives are typically synthesized via the Williamson ether synthesis.[1][2][3] This well-established S(_N)2 reaction involves the deprotonation of a phenol (p-cresol in this case) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (1,2-dibromoethane).

DOT Script of the Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Potential Impurities p_cresol p-Cresol synthesis Williamson Ether Synthesis (SN2) p_cresol->synthesis dibromoethane 1,2-Dibromoethane dibromoethane->synthesis base Base (e.g., NaOH, K2CO3) base->synthesis product This compound synthesis->product unreacted_pcresol Unreacted p-Cresol synthesis->unreacted_pcresol unreacted_dbe Unreacted 1,2-Dibromoethane synthesis->unreacted_dbe diether 1,2-Bis(p-tolyloxy)ethane (Di-ether byproduct) synthesis->diether elimination Vinyl Ether Byproduct synthesis->elimination Method_Selection start Purity Assessment Required is_volatile Are impurities volatile? start->is_volatile need_absolute_purity Need absolute purity without imurity reference standards? is_volatile->need_absolute_purity No gcms GC-MS for volatile impurities is_volatile->gcms Yes hplc HPLC is the primary choice need_absolute_purity->hplc No qnmr qNMR for absolute purity need_absolute_purity->qnmr Yes tlc TLC for rapid screening hplc->tlc Complementary for screening

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(2-Bromoethoxy)-4-methylbenzene with its Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of newly synthesized compounds is paramount. The Williamson ether synthesis, a cornerstone of organic chemistry, provides a reliable method for the preparation of ethers. This guide offers an in-depth spectroscopic comparison of the ether product, 1-(2-Bromoethoxy)-4-methylbenzene, with its precursors, p-cresol and 1,2-dibromoethane. By examining the transformation of functional groups through Infrared (IR) spectroscopy, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm the successful synthesis and purity of the target molecule.

The Synthetic Pathway: Williamson Ether Synthesis

The synthesis of this compound from p-cresol and 1,2-dibromoethane is a classic example of the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of p-cresol by a base to form a more nucleophilic phenoxide ion. This ion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the ether linkage. The use of a large excess of 1,2-dibromoethane helps to minimize the formation of a diether byproduct.

Williamson Ether Synthesis Figure 1: Williamson Ether Synthesis Workflow p_cresol p-Cresol phenoxide p-Methylphenoxide Ion p_cresol->phenoxide + Base dibromoethane 1,2-Dibromoethane product This compound dibromoethane->product base Base (e.g., NaOH) base->phenoxide phenoxide->product + 1,2-Dibromoethane salt NaBr water H₂O

Caption: Williamson Ether Synthesis Workflow

Spectroscopic Analysis: A Comparative Approach

The transformation from the starting materials to the product is accompanied by distinct changes in their respective spectroscopic signatures.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformation

IR spectroscopy is a powerful tool for identifying the presence and absence of key functional groups. The most telling change in this synthesis is the disappearance of the broad O-H stretch from p-cresol and the appearance of the C-O-C ether stretch in the product.

CompoundKey IR Absorptions (cm⁻¹)Functional Group
p-Cresol3400-3300 (broad)O-H (hydroxyl)
~1230C-O (phenol)
1,2-Dibromoethane650-550C-Br (alkyl halide)[1]
This compound~1245 and ~1040C-O-C (aryl-alkyl ether)
650-550C-Br (alkyl halide)

The disappearance of the strong, broad absorption band characteristic of the phenolic O-H group is the clearest indicator of a successful reaction. Concurrently, the appearance of two distinct C-O stretching bands confirms the formation of the aryl-alkyl ether. The C-Br stretching frequency from 1,2-dibromoethane is retained in the product.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The comparison of the spectra of the product and starting materials reveals key structural changes.

Caption: Key ¹H NMR Signal Changes

Key Diagnostic Shifts:

  • Disappearance of the Phenolic -OH Proton: The broad singlet corresponding to the acidic proton of p-cresol (around 5.1 ppm) is absent in the spectrum of the product.

  • Appearance of Ethoxy Protons: Two new triplets appear, characteristic of the -OCH₂CH₂Br moiety. The protons on the carbon adjacent to the oxygen (-OCH₂-) are deshielded and appear further downfield (around 4.2 ppm) than the protons on the carbon adjacent to the bromine (-CH₂Br), which appear around 3.6 ppm.

  • Aromatic Protons: The aromatic protons of p-cresol and the product show similar splitting patterns (two doublets), but their chemical shifts are slightly altered due to the change in the substituent from -OH to -OCH₂CH₂Br.

  • Symmetry in 1,2-Dibromoethane: Due to its symmetrical structure, 1,2-dibromoethane exhibits a single peak in its ¹H NMR spectrum at approximately 3.65 ppm.[2]

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
p-Cresol~7.0d2HAr-H
~6.7d2HAr-H
~5.1s (broad)1H-OH
~2.3s3H-CH₃
1,2-Dibromoethane~3.65s4H-CH₂Br
This compound~7.1d2HAr-H
~6.8d2HAr-H
~4.2t2H-OCH₂-
~3.6t2H-CH₂Br
~2.3s3HAr-CH₃
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides insight into the carbon framework of the molecules.

Key Diagnostic Shifts:

  • Ether Linkage Formation: The carbon of the aromatic ring attached to the oxygen (C-O) in p-cresol (around 153 ppm) shifts slightly in the product.[3] Two new signals appear for the ethoxy carbons (-OCH₂- and -CH₂Br) in the product, typically in the range of 30-70 ppm.

  • Symmetry of 1,2-Dibromoethane: Due to its symmetry, 1,2-dibromoethane shows only one signal in its ¹³C NMR spectrum at approximately 32 ppm.[4]

CompoundChemical Shift (δ, ppm)Assignment
p-Cresol~153.1Ar C-OH
~130.2, 115.2Ar C-H
~130.1Ar C-CH₃
~20.5-CH₃
1,2-Dibromoethane~32.0-CH₂Br
This compound (Predicted)~156Ar C-O
~130, 115Ar C-H
~130Ar C-CH₃
~68-OCH₂-
~30-CH₂Br
~20Ar-CH₃
Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.

  • p-Cresol: The molecular ion peak appears at m/z = 108. A prominent fragment is often observed at m/z = 107, corresponding to the loss of a hydrogen atom to form a stable benzylic-type cation.

  • 1,2-Dibromoethane: Due to the presence of two bromine atoms with two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will show a characteristic pattern with peaks at m/z = 186, 188, and 190 in a 1:2:1 ratio.[3]

  • This compound: The molecular ion peak is expected at m/z = 214 and 216 (due to the single bromine atom), with approximately equal intensity. Common fragmentation pathways would include cleavage of the ether bond and loss of the bromoethyl group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Williamson ether synthesis.

Materials:

  • p-Cresol

  • 1,2-Dibromoethane (in excess)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or a similar polar protic solvent

  • Diethyl ether or other suitable extraction solvent

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in ethanol.

  • Add a stoichiometric equivalent of sodium hydroxide to the flask to form the sodium p-methylphenoxide.

  • Add a significant excess (e.g., 5-10 equivalents) of 1,2-dibromoethane to the reaction mixture.

  • Heat the mixture to reflux for a period of 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Conclusion

The spectroscopic comparison of this compound with its starting materials, p-cresol and 1,2-dibromoethane, provides a clear and definitive confirmation of the success of the Williamson ether synthesis. Each spectroscopic technique offers unique and complementary information, allowing for a comprehensive structural elucidation of the final product. The disappearance of the phenolic hydroxyl group and the appearance of the characteristic aryl-alkyl ether signals in the IR and NMR spectra, along with the correct molecular ion pattern in the mass spectrum, collectively serve as a robust validation of the chemical transformation.

References

  • NIST Chemistry WebBook. Ethane, 1,2-dibromo-. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • MiraCosta College. Chemistry 211 Experiment 4: Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material. [Link]

  • Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

  • SpectraBase. P-cresol. [Link]

  • BMRB. bmse000458 P-Cresol. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 1,2-dibromoethane. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 1,2-dibromoethane. [Link]

  • NIST Chemistry WebBook. p-Cresol. [Link]

  • NIST Chemistry WebBook. Ethane, 1,2-dibromo-. [Link]

  • ResearchGate. Mass spectra of a. p-cresol retrieved from a sample, and b..... [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven procedures for the safe handling and disposal of 1-(2-Bromoethoxy)-4-methylbenzene. Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.

Core Hazard Assessment: Understanding the 'Why' Behind the 'How'

This compound is a halogenated aromatic ether. Its chemical structure dictates its reactivity and toxicological profile, which in turn informs every aspect of its handling and disposal. Failure to appreciate these properties can lead to safety incidents, regulatory violations, and environmental harm.

The primary hazards associated with this compound are outlined by the Globally Harmonized System (GHS). These are not mere symbols on a bottle but critical directives for your safety.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS PictogramSignal WordHazard StatementSignificance for Handling & Disposal
Skin SensitizationGHS07: Exclamation MarkWarningH317: May cause an allergic skin reaction.Causality : The molecule can act as a hapten, triggering an immune response upon skin contact. This necessitates the use of appropriate gloves and immediate decontamination of any skin exposure. Contaminated materials become hazardous waste.
General HazardsGHS07: Exclamation MarkWarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2][3][4]Causality : The compound's reactivity can irritate mucous membranes and skin upon direct contact. This underpins the requirement for handling within a fume hood and the use of comprehensive Personal Protective Equipment (PPE).

The presence of a bromine atom classifies this compound as a halogenated organic waste .[5][6] This is the single most critical factor for its disposal. Halogenated wastes cannot be mixed with non-halogenated solvent waste; doing so contaminates the entire volume, drastically increasing disposal costs and violating waste stream protocols.[6]

Mandatory PPE Protocol: A Self-Validating System of Defense

Your Personal Protective Equipment (PPE) is your primary barrier against the hazards outlined above. The following protocol is non-negotiable when handling this compound in any form—pure, in solution, or as waste.

Table 2: Required Personal Protective Equipment

EquipmentSpecificationRationale and Validation
Hand Protection Nitrile or Neoprene Gloves.[7][8]These materials provide sufficient resistance to prevent permeation by halogenated compounds during routine lab operations. Always double-check the glove manufacturer's compatibility chart for specific breakthrough times.
Eye Protection Tight-fitting safety goggles or a face shield.[2][9][10]Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.
Body Protection Chemical-resistant lab coat.Protects against incidental contact and spills, preventing skin exposure and personal clothing contamination.
Respiratory Use only in a certified chemical fume hood.[1]The compound may cause respiratory irritation.[1][2][3][4] A fume hood is essential to prevent inhalation of vapors.

Disposal Workflow: From Benchtop to Final Disposition

The proper disposal of this compound is a multi-step process that begins the moment you declare the material as waste. The guiding principle is segregation at the source .

Step 1: Waste Characterization and Segregation
  • Identify : Any material (liquid, solid, or contaminated debris) containing this compound is considered hazardous waste.

  • Segregate : This waste MUST be collected in a container designated exclusively for "Halogenated Organic Waste." [5][6]

    • Do NOT mix with non-halogenated solvents like acetone, methanol, or hexane.[6][11]

    • Do NOT mix with aqueous waste, acids, or bases.[11][12]

    • Do NOT dispose of this chemical down the drain. This is a serious regulatory violation.[6][11]

The following workflow diagram illustrates the critical decision-making process for waste segregation.

DisposalWorkflow start Waste Generated (Contains this compound) liquid_solid_node Is the waste primarily liquid or solid? start->liquid_solid_node is_mixed Is the waste mixed with other chemicals? incompatible_check Are the other chemicals compatible? (e.g., NOT strong oxidizers, acids, bases) is_mixed->incompatible_check Yes final_label Label container with all constituents and percentages. is_mixed->final_label No liquid_container Use designated 'Halogenated Liquid Waste' container. (Glass or Polyethylene) liquid_solid_node->liquid_container Liquid solid_container Use designated 'Halogenated Solid Waste' container. (Puncture-proof, wide-mouth) liquid_solid_node->solid_container Solid / Debris liquid_container->is_mixed solid_container->is_mixed segregate_further Segregate into a new 'Halogenated Waste' container for this specific mixture. incompatible_check->segregate_further No incompatible_check->final_label Yes segregate_further->final_label

Caption: Waste Segregation Decision Workflow.

Step 2: Containerization and Labeling
  • Select the Right Container : Use a sturdy, leak-proof container with a screw-top cap. The container material must be compatible with halogenated organics (e.g., glass or polyethylene).[11][13][14] The original product bottle, if empty, can be a suitable choice after defacing the original label.[13]

  • Label Immediately : Attach a hazardous waste tag to the container before adding the first drop of waste.[13]

  • Complete the Label : Fill out the tag completely and legibly.[13]

    • List all chemical constituents by their full name—no formulas or abbreviations.[13]

    • Provide an accurate percentage estimate for each component.

    • Keep the container closed except when adding waste.[14]

Step 3: Storage and Final Disposal
  • Safe Storage : Store the sealed waste container in a designated satellite accumulation area (SAA). This area must be under the control of laboratory personnel and should include secondary containment to mitigate spills.[11]

  • Professional Disposal : Arrange for pickup by a licensed professional waste disposal service.[1] You are responsible for the waste from "cradle to grave," meaning you are legally obligated to ensure it is handled by a permitted transporter and facility.[6] Never give hazardous waste to an unverified contractor.

Emergency Protocol: Spill Management

Even with careful handling, spills can occur. Your response must be swift, safe, and decisive.

  • Evacuate and Alert : Alert all personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's emergency response team.

  • Control and Contain (if safe) : For minor spills, and only if you are trained and equipped to do so, prevent the spill from spreading.

    • Use an inert absorbent material like vermiculite, dry sand, or a commercial spill kit. Do not use combustible materials like paper towels or sawdust. [8]

  • Clean Up :

    • Wearing your full PPE, carefully sweep or scoop the absorbent material into a suitable container.[9]

    • Label the container as "Spill Debris containing this compound" and manage it as halogenated solid waste.

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your Environmental Health & Safety (EHS) department.

References

  • Bromine - Hazardous Substance Fact Sheet , New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide , Northwestern University. [Link]

  • EPA Hazardous Waste Codes , University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Safety Data Sheet , Angene Chemical. [Link]

  • Halogenated Waste Streams , University of Louisville. [Link]

  • BROMINE , Occupational Safety and Health Administration (OSHA). [Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste , U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal , Hazardous Waste Experts. [Link]

  • Standard Operating Procedure for Bromine , University of Wisconsin-Milwaukee. [Link]

  • BROMOFORM , Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet for 1-Bromo-4-nitrobenzene . [Link]

  • Chemical Waste Management , The University of Texas at Austin. [Link]

  • Material Safety Data Sheet , Cole-Parmer. [Link]

  • Hazardous Waste Disposal Guide , Dartmouth College. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Bromine , Centers for Disease Control and Prevention (CDC). [Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations , U.S. Environmental Protection Agency (EPA). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Bromoethoxy)-4-methylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Bromoethoxy)-4-methylbenzene. The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with specific risks that dictate the required safety protocols. The primary hazards are associated with skin, eye, and respiratory contact.

While data for this specific compound is limited, information from suppliers and related bromo-aromatic compounds indicates the following hazards:

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.
Skin IrritationGHS07WarningH315: Causes skin irritation.[1][2]
Eye IrritationGHS07WarningH319: Causes serious eye irritation.[1][2][3]
Respiratory IrritationGHS07WarningH335: May cause respiratory irritation.[1][2]

Note: Hazard classifications are based on data for this compound and structurally similar compounds. A conservative approach to safety is always recommended.

The causality behind these classifications lies in the chemical's structure. As an alkyl halide and aryl ether, it can react with biological macromolecules, leading to irritation and sensitization upon contact. The bromo- group makes it a potential alkylating agent, which is a common mechanism for skin sensitization.

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical. The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.[4]

Eye and Face Protection

Mandatory:

  • Chemical Safety Goggles: These must be worn at all times in the laboratory where chemicals are handled.[5][6] They provide a seal around the eyes to protect against splashes and vapors, which can cause serious irritation.[7][8] Ensure they meet established standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10][11]

Recommended for High-Risk Operations:

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][8][12] This provides a secondary layer of protection for the entire face.

Skin Protection

Dermal contact is a primary route of exposure.[13] Protective clothing and gloves are non-negotiable.

  • Gloves:

    • Type: Chemical-resistant gloves are required. Nitrile gloves (minimum 6-8 mil thickness) are a suitable choice for incidental contact.[13] For prolonged handling or immersion, heavier gloves such as neoprene or butyl rubber should be considered.[7][12] Always inspect gloves for tears or punctures before use.[14]

    • Technique: Remove gloves without touching the outer surface and dispose of them immediately after use or suspected contamination. Wash hands thoroughly after removing gloves.[9][10]

  • Protective Clothing:

    • Lab Coat: A long-sleeved, buttoned lab coat must be worn to protect the skin and personal clothing.[5]

    • Additional Protection: For tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat is recommended.[13]

    • Personal Apparel: Long pants and closed-toe shoes are mandatory.[5][13][14] Sandals, perforated shoes, and shorts are not permitted in the laboratory.[5][14]

Respiratory Protection

Inhalation of vapors can cause respiratory tract irritation.[1][2] Engineering controls are the first line of defense.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[1][10][15][16] This is the most effective way to minimize vapor inhalation.

  • Respirators: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10][11] A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be in place for respirator use.[10][11]

Operational and Disposal Plan

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to cleanup.

Safe Handling Workflow

The following diagram outlines the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_post Post-Handling prep1 Review SDS prep2 Don Required PPE prep1->prep2 prep3 Prepare Fume Hood (Sash at correct height, clear workspace) prep2->prep3 handle1 Transfer Chemical (Use minimal quantity necessary) prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Experiment Complete clean2 Segregate Waste (Solid vs. Liquid, Halogenated) clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 post1 Doff PPE Correctly clean3->post1 Leave Work Area post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm that a Safety Data Sheet (SDS) for the chemical is accessible and has been reviewed.[16]

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.[9][11]

    • Don all required PPE as described in Section 2.

    • Prepare the work surface within the chemical fume hood by covering it with absorbent, plastic-backed paper.[13]

  • Chemical Handling:

    • Use only the minimum amount of the chemical necessary for the procedure.[16]

    • When transferring, keep the container opening away from your breathing zone.

    • Keep the container tightly closed when not in use.[1][9][10]

    • Avoid actions that could generate aerosols or dust.

  • Cleanup:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent.

    • Dispose of contaminated bench paper, gloves, and other disposable materials in a designated hazardous waste container.[1][9]

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Segregation: All waste containing this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container designated for halogenated organic waste.

  • Regulatory Compliance: Do not pour this chemical down the drain.[1][11] Disposal must be carried out through an approved waste disposal plant, following all local, state, and federal regulations.[1][3][9][11]

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1][9][10] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][9][10] Seek medical attention if irritation or an allergic reaction develops.[1][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][9][10] Remove contact lenses if present and easy to do.[1][9] Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air immediately.[1][9][10] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][9][10]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water.[3][9][15] Seek immediate medical attention and show the SDS to the medical personnel.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][10] For large spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • PubChem. 1-Bromo-4-methoxy-2-methylbenzene Hazard Summary.[Link]

  • Seton. Discover the Various Types of PPE for Optimal Chemical Safety.[Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals.[Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • California State University, Bakersfield (CSUB). Safety in the Organic Chemistry Laboratory.[Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety.[Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.[Link]

  • Creative Safety Supply. What PPE is recommended for chemical hazards?[Link]

  • CodeLucky (YouTube). Laboratory Safety: Working Safely with Chemicals.[Link]

  • Chemistry LibreTexts. Safety in the Organic Chemistry Laboratory.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.